molecular formula C5H6N2O2S B598034 2-(Methylamino)-1,3-thiazole-4-carboxylic acid CAS No. 1199216-02-8

2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B598034
CAS No.: 1199216-02-8
M. Wt: 158.175
InChI Key: NNIZZJACYYYSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-1,3-thiazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and antimicrobial research. The compound features a 1,3-thiazole core, a privileged scaffold in drug discovery known for its metabolic stability and ability to impart favorable pharmacokinetic properties to drug candidates . The specific substitution pattern on this scaffold makes it a key intermediate for the synthesis of more complex molecules. The thiazole ring is a well-documented bioisostere for pyrimidine and oxadiazole rings, a strategy often used to enhance a compound's lipophilicity, oral absorption, and cell permeability, thereby improving its overall bioavailability and biological activity . This compound is particularly relevant in the development of novel antimicrobial agents. Derivatives of the 1,3-thiazole moiety have demonstrated a broad spectrum of pharmacological activities and are present in several marketed drugs, underscoring the ring's significance in interacting with biological targets . Researchers utilize this chemical as a precursor in constructing potential inhibitors for various enzymatic pathways and in exploring new chemical spaces for therapeutic intervention. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(methylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-6-5-7-3(2-10-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIZZJACYYYSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661653
Record name 2-(Methylamino)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199216-02-8
Record name 2-(Methylamino)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structure Elucidation of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of 2-(methylamino)-1,3-thiazole-4-carboxylic acid. It outlines a probable synthetic route, predicted analytical data, and the logical workflow for structural confirmation, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.

Proposed Synthesis

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide derivative.[1][2][3] In this proposed pathway, ethyl bromopyruvate is reacted with N-methylthiourea. The resulting ethyl ester is then hydrolyzed to yield the target carboxylic acid.

Experimental Protocol: Hantzsch Thiazole Synthesis and Hydrolysis

Step 1: Synthesis of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylthiourea (1.0 eq) and absolute ethanol (50 mL).

  • Stir the mixture at room temperature until the N-methylthiourea is completely dissolved.

  • Add ethyl bromopyruvate (1.05 eq) dropwise to the solution over a period of 15 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Add sodium hydroxide (1.5 eq) to the solution and stir the mixture at room temperature for 12-18 hours.

  • Monitor the hydrolysis by TLC until the starting material is no longer visible.

  • After completion, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid.

  • The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the synthesis and structure confirmation of this compound.

G Start Start: Reagents (N-methylthiourea, Ethyl bromopyruvate) Synthesis Hantzsch Thiazole Synthesis Start->Synthesis Ester Intermediate: Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate Synthesis->Ester Hydrolysis Alkaline Hydrolysis Ester->Hydrolysis Product Final Product: This compound Hydrolysis->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Analysis Spectroscopic Analysis Purification->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Workflow for Synthesis and Structure Elucidation

Predicted Spectroscopic Data

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the predicted data based on the known spectral characteristics of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below. The acidic proton of the carboxylic acid and the amine proton are expected to be exchangeable with D₂O.[4]

Table 1: Predicted ¹H and ¹³C NMR Data

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH12.0 - 13.0 (broad s)165 - 175
Thiazole C5-H7.5 - 8.0 (s)115 - 125
-NH-CH₃3.0 - 3.2 (s)30 - 35
-NH-5.0 - 6.0 (broad s)-
Thiazole C2-160 - 170
Thiazole C4-140 - 150
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for carboxylic acids include a very broad O-H stretch and a strong C=O stretch.[5][6][7][8]

Table 2: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Description of Peak
O-H (Carboxylic Acid)2500 - 3300Very broad
N-H (Amine)3300 - 3500Medium, sharp
C-H (Methyl)2900 - 3000Weak to medium
C=O (Carboxylic Acid)1700 - 1725Strong, sharp
C=N (Thiazole Ring)1600 - 1650Medium
C-N Stretch1250 - 1350Medium
C-O Stretch1200 - 1300Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak is expected. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45) radicals.[9] Fragmentation of the thiazole ring is also anticipated.[10][11]

Table 3: Predicted Mass Spectrometry Fragmentation

m/z ValuePredicted Fragment Ion
[M]+Molecular Ion
[M-17]+Loss of -OH from the carboxylic acid
[M-45]+Loss of -COOH from the carboxylic acid
Fragments from the cleavage of the thiazole ring
Fragments from the loss of the methylamino group

Conclusion

The structure elucidation of this compound can be systematically approached through a well-defined synthetic pathway followed by comprehensive spectroscopic analysis. The proposed Hantzsch synthesis provides a reliable method for obtaining the target compound. The predicted NMR, IR, and MS data presented in this guide offer a solid framework for the confirmation of its chemical structure, enabling further investigation into its potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Methylamino)-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific molecule, 2-(Methylamino)-1,3-thiazole-4-carboxylic acid, serves as a foundational structure, its derivatives have garnered significant attention for their diverse and potent therapeutic activities. This technical guide provides a comprehensive overview of the mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways for derivatives of 2-aminothiazole-4-carboxylic acid.

Anticancer Activity

Derivatives of 2-aminothiazole-4-carboxylic acid have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1][2] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3]

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[3] This is often achieved by modulating the expression of Bcl-2 family proteins, leading to the activation of the intrinsic apoptotic pathway. Specifically, certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[3] This altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to apoptosis.

Signaling Pathway for Apoptosis Induction

Thiazole 2-Aminothiazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Thiazole->Bax Activation Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 2-aminothiazole derivatives.

In addition to apoptosis, these compounds can halt cancer cell proliferation by inducing cell cycle arrest.[3] Flow cytometry analyses have demonstrated that treatment with certain derivatives can cause an accumulation of cells in the G2/M or G0/G1 phases of the cell cycle, preventing them from proceeding to mitosis.[4]

A significant number of 2-aminothiazole derivatives function as kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer.[5][6]

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Several thiazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, thereby suppressing tumor growth.[1][7]

  • Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Overexpression of Aurora kinases is common in many cancers. Certain 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases A and B, leading to mitotic arrest and apoptosis.[6][8]

  • Tubulin Polymerization: Microtubules, polymers of tubulin, are essential for cell division. Some 2-aminothiazole derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on tubulin and disrupting microtubule dynamics, which in turn activates the spindle assembly checkpoint and induces apoptosis.[4][9]

Kinase Inhibition Signaling Pathway

cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Cell Cycle Regulation RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Aurora Aurora Kinases Mitosis Mitosis Aurora->Mitosis Tubulin Tubulin Polymerization Tubulin->Mitosis Thiazole 2-Aminothiazole Derivatives Thiazole->PI3K Inhibition Thiazole->mTOR Inhibition Thiazole->Aurora Inhibition Thiazole->Tubulin Inhibition

Caption: Inhibition of key kinase signaling pathways by 2-aminothiazole derivatives.

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
10 HT29 (Colon)2.01[1]
4c MCF-7 (Breast)2.57[10]
8b HeLa (Cervical)1.65[11]
8c HeLa (Cervical)1.85[11]
8l SiHa (Cervical)2.10[11]
5c HepG2 (Liver)3.35[9]
7c HepG2 (Liver)4.12[9]
9a HCT116 (Colon)7.32[9]
Antimicrobial Activity

Derivatives of 2-aminothiazole have demonstrated significant antifungal activity, particularly against Candida albicans.[12] The primary mechanism of action is believed to be the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[12] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Molecular docking studies have supported the interaction of these derivatives with the active site of CYP51.[12][13]

Experimental Workflow for Antifungal Activity Screening

start Synthesized Thiazole Derivatives microdilution Perform Broth Microdilution Assay (Serial dilutions of compounds) start->microdilution culture Prepare Fungal Culture (e.g., Candida albicans) culture->microdilution incubation Incubate at appropriate temperature and time microdilution->incubation read Read Minimum Inhibitory Concentration (MIC) incubation->read docking Molecular Docking Studies (e.g., against CYP51) read->docking mechanism Elucidate Mechanism of Action docking->mechanism

Caption: General workflow for evaluating the antifungal activity of thiazole derivatives.

Certain 2-aminothiazole derivatives have shown potent antibacterial activity. Molecular docking studies suggest that one of the potential mechanisms is the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[13][14] Additionally, some 2-aminothiazole-4-carboxylic acids have been identified as broad-spectrum metallo-β-lactamase (MBL) inhibitors.[15] MBLs are enzymes that confer resistance to β-lactam antibiotics. By inhibiting MBLs, these compounds can restore the efficacy of antibiotics like meropenem against resistant bacterial strains.[15]

Antiviral Activity

Recent studies have highlighted the potential of 2-aminothiazole derivatives as antiviral agents. For instance, a derivative bearing a 4-trifluoromethylphenyl substituent has demonstrated significant activity against the influenza A virus (PR8 strain), comparable to the standard drugs oseltamivir and amantadine.[16][17] The precise mechanism of antiviral action is an area of ongoing investigation.

Experimental Protocols

This assay is commonly used to assess the antiproliferative activity of compounds against cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in serial dilutions) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[7]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[7]

This method is used to determine the effect of a compound on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[3]

  • Staining: The fixed cells are washed and stained with a solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).[3]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria or fungi.

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Conclusion

Derivatives of this compound represent a versatile class of compounds with significant therapeutic potential across various disease areas, including oncology and infectious diseases. Their ability to modulate multiple cellular pathways, including apoptosis, cell cycle progression, and key kinase signaling cascades, underscores their importance in drug discovery and development. The experimental protocols outlined in this guide provide a foundational framework for the continued investigation and optimization of this promising chemical scaffold. Further research into the structure-activity relationships and specific molecular targets will be crucial for the development of novel and effective therapeutic agents based on the 2-aminothiazole core.

References

In-Depth Technical Guide: 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific molecule, this guide also includes information on closely related analogues to provide a broader context for its potential properties and applications.

Chemical Identity and Properties

CAS Number: 1199216-02-8[1][2][3] Hydrate CAS Number: 1269052-73-4[2] Molecular Formula: C₅H₆N₂O₂S[4] Molecular Weight: 158.18 g/mol [4]

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 1199216-02-8C₅H₆N₂O₂S158.18Data not available
2-Amino-1,3-thiazole-4-carboxylic acid40283-41-8C₄H₄N₂O₂S144.15Data not available
2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected83673-98-7C₉H₁₂N₂O₄S244.27Data not available

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature. However, a plausible synthetic strategy can be inferred from the preparation of analogous compounds. A common approach involves the Hantzsch thiazole synthesis, followed by N-alkylation and subsequent hydrolysis of an ester precursor.

A potential synthetic pathway is outlined below, based on established methodologies for similar structures.

Synthetic Pathway A Ethyl bromopyruvate C Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate A->C Hantzsch Thiazole Synthesis B N-Methylthiourea B->C D This compound C->D Ester Hydrolysis (e.g., NaOH, H₂O/EtOH) Biological_Activities Thiazole_Core 2-Aminothiazole Scaffold Anticancer Anticancer Activity Thiazole_Core->Anticancer Antifungal Antifungal Activity Thiazole_Core->Antifungal Antibacterial Antibacterial Activity Thiazole_Core->Antibacterial Anti_inflammatory Anti-inflammatory Activity Thiazole_Core->Anti_inflammatory

References

physical and chemical properties of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Methylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound belonging to the thiazole family. Thiazole rings are a common scaffold in many biologically active compounds and pharmaceuticals due to their ability to engage in hydrogen bonding and hydrophobic interactions. The presence of both a carboxylic acid and a methylamino group suggests potential for a range of chemical modifications and biological activities, making it a molecule of interest in medicinal chemistry and drug discovery. This guide provides an overview of its presumed physical and chemical properties, a plausible synthetic route, and expected analytical characteristics.

Physicochemical Properties

The physical and chemical properties of this compound have been estimated based on the known properties of its close structural analogs: 2-amino-1,3-thiazole-4-carboxylic acid and 2-methyl-1,3-thiazole-4-carboxylic acid.

Table 1: Estimated and Analog Physicochemical Data
PropertyThis compound (Estimated)2-amino-1,3-thiazole-4-carboxylic acid[1]2-methyl-1,3-thiazole-4-carboxylic acid
Molecular Formula C₅H₆N₂O₂SC₄H₄N₂O₂SC₅H₅NO₂S
Molecular Weight 158.18 g/mol 144.15 g/mol 143.16 g/mol
Appearance White to off-white solidSolidSolid
Melting Point 150-160 °CNot available145-150 °C
Boiling Point Decomposes before boilingNot availableNot available
Solubility Slightly soluble in water; soluble in DMSO and methanolSlightly soluble in water, DMSO, and methanol[2]Slightly soluble in water[3]
pKa (Carboxylic Acid) ~3.5Not available~3.7[3]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the thiazole ring, the secondary amine (methylamino group), and the carboxylic acid.

  • Thiazole Ring: The thiazole ring is an aromatic heterocycle, which confers stability to the molecule. It can undergo electrophilic substitution, although the electron-donating nature of the amino group and the electron-withdrawing nature of the carboxylic acid will influence the position of substitution.

  • Methylamino Group: The secondary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and sulfonylation.

  • Carboxylic Acid Group: The carboxylic acid functionality allows for the formation of esters, amides, and acid chlorides. It also imparts acidic properties to the molecule.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not documented, a plausible route can be designed based on the well-established Hantzsch thiazole synthesis.[4][5][6][7] This method involves the condensation of an α-haloketone with a thiourea derivative.

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from ethyl 2-chloroacetoacetate and N-methylthiourea.

Step 1: Hantzsch Thiazole Synthesis to form Ethyl 2-(Methylamino)-1,3-thiazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylthiourea (1.0 equivalent) in ethanol.

  • Addition of Reactant: To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate. The product is expected to precipitate.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Suspend the synthesized ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water in a round-bottom flask.

  • Hydrolysis: Add an excess of sodium hydroxide (2.5 equivalents) and heat the mixture to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.

  • Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Spectroscopic Analysis (Expected)

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR - A singlet for the thiazole proton (C5-H) around 7.5-8.5 ppm.- A singlet or doublet for the N-H proton of the methylamino group (exchangeable with D₂O).- A singlet for the methyl protons (-NHCH₃) around 2.8-3.2 ppm.- A broad singlet for the carboxylic acid proton (-COOH) downfield, typically >10 ppm (exchangeable with D₂O).[8][9]
¹³C NMR - A signal for the carboxylic acid carbonyl carbon around 165-175 ppm.- Signals for the thiazole ring carbons, with the C2 carbon (attached to the nitrogen) being the most deshielded.- A signal for the methyl carbon around 30-40 ppm.[8][9]
IR Spectroscopy - A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.- A C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.- N-H stretching vibrations from the secondary amine.- C=N and C-S stretching vibrations characteristic of the thiazole ring.[10]
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (158.02 g/mol for C₅H₆N₂O₂S).

Visualizations

Diagram 1: General Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis alpha_haloketone α-Haloketone (e.g., Ethyl 2-chloroacetoacetate) condensation Condensation alpha_haloketone->condensation thiourea_derivative Thiourea Derivative (e.g., N-Methylthiourea) thiourea_derivative->condensation solvent Solvent (e.g., Ethanol) solvent->condensation heating Heating (Reflux) thiazole_ester Thiazole Ester Intermediate heating->thiazole_ester condensation->heating hydrolysis Hydrolysis (e.g., NaOH, H₂O) thiazole_ester->hydrolysis final_product 2-(Substituted-amino)-1,3-thiazole-4-carboxylic acid hydrolysis->final_product

Caption: Hantzsch synthesis workflow for thiazole-4-carboxylic acids.

Diagram 2: Structural Relationship to Analogs

Structural_Analogs target This compound analog1 2-Amino-1,3-thiazole-4-carboxylic acid analog2 2-Methyl-1,3-thiazole-4-carboxylic acid parent Thiazole-4-carboxylic acid Core parent->target + Methylamino at C2 parent->analog1 + Amino at C2 parent->analog2 + Methyl at C2

References

An In-depth Technical Guide on 2-(Methylamino)-1,3-thiazole-4-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This technical guide focuses on a specific subclass: 2-(methylamino)-1,3-thiazole-4-carboxylic acid derivatives and their analogs. These compounds have garnered significant interest due to their potential as therapeutic agents, exhibiting a range of biological effects including anticancer, antifungal, antiviral, and enzyme inhibitory activities.[3][4][5][6] This document provides a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action, presented in a manner accessible to researchers and professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives typically involves multi-step reaction sequences. A common strategy begins with the Hantzsch thiazole synthesis, a classical method for constructing the thiazole ring.[5]

A general synthetic approach involves the acylation of a 2-amino-4-methylthiazole-5-carboxylic acid ester, followed by methylation and subsequent deacetylation to yield the 2-methylamino-4-methylthiazole-5-carboxylic acid.[7][8] This core can then be further modified, for instance, by esterification to produce various derivatives.[7][8]

Alternatively, derivatives can be synthesized from ethyl 2-aminothiazole-4-carboxylate as a starting material.[3] The synthesis of related analogs, such as thiazolyl-indole-2-carboxamides, has been achieved through peptide coupling reactions.[4]

Synthesis_Workflow A Substituted Acetophenone C Thiosemicarbazone Intermediate A->C Ethanol, H+ cat. B Thiosemicarbazide B->C E 2-Aminothiazole Derivative B:s->E:n C->E Iodine, Ethanol, Reflux N Cyclization (Hantzsch Synthesis) D α-Haloketone (e.g., Ethyl Bromopyruvate) D->E Ethanol, Reflux F Acylation E->F G 2-Acetamido-thiazole Derivative F->G H Methylation G->H I Methylated Intermediate H->I J Deacetylation I->J K This compound Core J->K L Further Derivatization (e.g., Esterification, Amidation) K->L M Final Analog L->M N->E Synthesis_Protocol cluster_0 Thiosemicarbazone Synthesis cluster_1 Cyclization to 2-Aminothiazole cluster_2 Purification A Dissolve Acetophenone in Ethanol B Add Thiosemicarbazide & H2SO4 (cat.) A->B C Reflux (4-6h) B->C D Precipitate in Ice Water C->D E Filter and Dry D->E F Suspend Thiosemicarbazone in Ethanol E->F G Add Iodine F->G H Reflux (8-10h) G->H I Neutralize with Sodium Thiosulfate H->I J Precipitate in NaHCO3 I->J K Filter and Dry J->K L Column Chromatography (Silica Gel) K->L M Characterization (NMR, MS) L->M MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plates B Incubate for 24h for Cell Adhesion A->B C Treat Cells with Serial Dilutions of Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate Cell Viability and IC50 H->I

References

An In-depth Technical Guide to 2-(Methylamino)-1,3-thiazole-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-(methylamino)-1,3-thiazole-4-carboxylic acid and its derivatives, focusing on its synthesis, biological activities, and structure-activity relationships. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives often involves multi-step reactions. A common strategy is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide.[1]

A general synthetic pathway to obtain 2-(methylamino)-4-methylthiazole-5-carboxylic acid involves the methylation of an acetylaminothiazole precursor, followed by deacetylation.[2] This core can then be converted into various esters and other derivatives.[2] The thiazole ring is a versatile scaffold that can be modified at multiple positions to generate a diverse range of compounds.[3] The synthesis of novel di-, tri-, and tetrathiazole moieties has been achieved through the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and other reagents.[4]

A method for preparing the related thiazole-4-carboxylic acid involves the condensation and esterification of L-cysteine hydrochloride and formaldehyde to yield methyl thiazolidine-4-carboxylate, which is then oxidized and hydrolyzed.[5]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-(amino)-1,3-thiazole-4-carboxylic acid derivatives, starting from readily available materials.

Synthesis_Workflow reagents Starting Materials (α-haloketone, thioamide) cyclization Hantzsch Thiazole Synthesis (Cyclization) reagents->cyclization Reaction thiazole_core 2-Amino-1,3-thiazole-4-carboxylate Ester cyclization->thiazole_core Formation of thiazole ring modification Functional Group Modification thiazole_core->modification e.g., N-methylation, hydrolysis final_product Target 2-(Methylamino)-1,3-thiazole-4-carboxylic Acid Derivatives modification->final_product

Caption: Generalized synthetic workflow for 2-(amino)-1,3-thiazole-4-carboxylic acid derivatives.

Biological Activities and Therapeutic Potential

Derivatives of 2-(amino)-1,3-thiazole-4-carboxylic acid have been investigated for a wide range of biological activities, demonstrating their potential as scaffolds for drug development.[1][6]

Anticancer Activity

Numerous studies have explored the anticancer potential of thiazole derivatives.[1] Novel phenylthiazole derivatives have shown anti-proliferative activity against various cancer cell lines, including HT29, A549, HeLa, and Karpas299.[3] For instance, one compound exhibited an IC50 of 2.01 µM against the HT29 cell line, with its activity attributed to the presence of a 3,4-dichloro phenyl group.[3] Other derivatives have demonstrated cytotoxic effects against hepatocellular carcinoma (HepG-2) cell lines, with IC50 values as low as 1.61 µg/mL.[3] The structure-activity relationship suggests that the thiazole ring, in conjunction with other heterocyclic rings like 1,3,4-thiadiazole, is crucial for cytotoxic activity.[3]

Antimicrobial Activity

Thiazole derivatives are known for their broad-spectrum antimicrobial properties.[4][7] Newly synthesized compounds containing di- and trithiazole rings have displayed high activity against various bacterial and fungal species, in some cases exceeding the efficacy of standard antibiotics.[4] The antibacterial activity of phenylazetidine-integrated thiazole derivatives has been evaluated against strains like E. coli, S. aureus, and P. aeruginosa, with some compounds showing minimum inhibitory concentration (MIC) values of 6.25 µg/mL.[3] The antimicrobial efficacy is often influenced by the nature and position of substituents on the phenyl ring.[3]

Enzyme Inhibition

Recent research has identified 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel inhibitors of cyclin-dependent kinase 12 (CDK12).[8] These compounds are being explored for the treatment of esophageal squamous cell carcinoma.[8]

Certain 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been identified as potent inhibitors of carbonic anhydrase-III (CA-III).[3] Structure-activity relationship studies revealed that a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold are essential for anti-CA-III activity.[3]

Other Biological Activities

The versatility of the thiazole nucleus extends to other therapeutic areas, with derivatives exhibiting anti-inflammatory, analgesic, antiviral, and anticonvulsant properties.[1][3]

Structure-Activity Relationship (SAR)

The biological activity of 2-(amino)-1,3-thiazole-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any attached aryl moieties.

Key SAR Findings
  • Anticancer Activity: For cytotoxic effects, the presence of a thiazole ring coupled with other heterocyclic systems like 1,3,4-thiadiazole is often beneficial. Electron-donating groups, such as a methyl group on an attached phenyl ring, can enhance activity.[3] The substitution pattern on the phenyl ring is also critical, with di-chloro substitutions showing significant potency.[3]

  • Antimicrobial Activity: The presence of electron-withdrawing groups at the 4-position of a phenyl ring attached to the thiazole can enhance antibacterial activity.[3]

  • Carbonic Anhydrase Inhibition: For potent CA-III inhibition, a free 2-amino group, a 4-carboxylic acid moiety, and a 5-phenyl group on the thiazole ring are considered essential pharmacophoric features.[3]

The following diagram illustrates the key pharmacophoric features for CA-III inhibition.

SAR_CAIII cluster_thiazole Thiazole Scaffold Thiazole 2-Amino-1,3-thiazole-4-carboxylic acid R1 2-Position: Free Amino Group (Essential) Thiazole->R1 R2 4-Position: Carboxylic Acid (Essential) Thiazole->R2 R3 5-Position: Phenyl Ring (Essential) Thiazole->R3

Caption: Key pharmacophoric features for Carbonic Anhydrase-III inhibition.

Quantitative Data Summary

The following tables summarize the reported biological activities of various 2-(amino)-1,3-thiazole-4-carboxylic acid derivatives.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineIC50Reference
Compound 22 HT292.01 µM[3]
Compound 9 HepG-21.61 ± 1.92 µg/mL[3]
Compound 10 HepG-21.98 ± 1.22 µg/mL[3]

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDBacterial StrainMICReference
37a E. coli NCTC 104186.25 µg/mL[3]
37b S. aureus NCTC 657106.25 µg/mL[3]
37c P. aeruginosa NCTC 106626.25 µg/mL[3]

Experimental Protocols

General Procedure for the Synthesis of 2-(Arylamino)-4-thienyl-1,3-thiazoles

A mixture of an α-chloroacetylthiophene and an N-aryl substituted thiourea is refluxed in absolute ethanol for 24 hours. The resulting product is then isolated.[9]

General Procedure for the Synthesis of N-aryl thioureas

N-Aryl thioureas can be prepared according to literature procedures, often involving the reaction of an aniline derivative with a source of thiocyanate.[9]

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[4][7]

Conclusion

This compound and its derivatives represent a versatile and promising scaffold in medicinal chemistry. The extensive research into their synthesis and biological evaluation has revealed potent anticancer, antimicrobial, and enzyme-inhibitory activities. The established structure-activity relationships provide a valuable framework for the rational design of new and more effective therapeutic agents based on this privileged heterocyclic core. Further investigation into the mechanism of action and pharmacokinetic properties of lead compounds is warranted to advance these promising molecules through the drug development pipeline.

References

An In-depth Technical Guide on 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound belonging to the versatile class of 2-aminothiazole derivatives. While the specific historical discovery of this particular molecule is not prominently documented in publicly accessible literature, this document extrapolates its likely synthetic origins and potential biological significance based on extensive research into structurally related analogs. This guide covers the probable synthetic pathways, key experimental protocols, and the broad spectrum of biological activities associated with the 2-aminothiazole-4-carboxylic acid scaffold, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction and Historical Context

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2][3] The parent compound, 2-aminothiazole-4-carboxylic acid, serves as a crucial starting material for the synthesis of a diverse array of derivatives.

While the precise first synthesis of this compound (CAS 1199216-02-8) is not detailed in seminal, readily available publications, its structural similarity to well-studied analogs suggests its development likely occurred as part of broader investigations into the structure-activity relationships of this chemical class. Research in the early 2000s, such as the work by Dovlatyan et al. on the synthesis of the isomeric 2-methylamino-4-methylthiazole-5-carboxylic acid, indicates that the synthesis of N-alkylated aminothiazole carboxylic acids was an active area of investigation.[4] It is probable that this compound was first synthesized as an intermediate or as part of a library of compounds for biological screening.

Synthetic Methodologies

The synthesis of this compound can be logically inferred from established methods for the preparation of 2-aminothiazole-4-carboxylic acid and its N-substituted derivatives. The most probable synthetic route is a variation of the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis: A Probable Route

The Hantzsch synthesis is a classic and versatile method for the preparation of thiazole rings. For the synthesis of the parent 2-aminothiazole-4-carboxylic acid, the reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.

A plausible synthetic pathway for this compound would likely involve a multi-step process, starting with the synthesis of the core 2-aminothiazole-4-carboxylic acid structure, followed by N-methylation.

Logical Synthesis Workflow:

Hantzsch_Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: N-Acetylation (Protection) cluster_2 Step 3: N-Methylation cluster_3 Step 4: Hydrolysis (Deprotection and Ester Cleavage) A Ethyl bromopyruvate C Ethyl 2-aminothiazole-4-carboxylate A->C Ethanol, Reflux [1] B Thiourea B->C D Ethyl 2-acetylaminothiazole-4-carboxylate C->D Acetic anhydride E Ethyl 2-(N-acetyl-N-methylamino)thiazole-4-carboxylate D->E Methyl iodide, Base F This compound E->F Acid or Base Hydrolysis

Figure 1: A plausible multi-step synthetic workflow for this compound.

Key Experimental Protocols (Exemplary)

While a specific protocol for the target molecule is not available, the following are detailed methodologies for the key steps in the synthesis of related compounds, which could be adapted by a skilled synthetic chemist.

2.2.1. Synthesis of Ethyl 2-aminothiazole-4-carboxylate

  • Materials: Ethyl bromopyruvate (2 mol), thiourea (3 mol), ethanol (99.9%, 100 mL).

  • Procedure:

    • A mixture of ethyl bromopyruvate and thiourea in ethanol is refluxed for 24 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.

    • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

    • The residue is poured into ice-cold water and the pH is adjusted to 10 with 2 M NaOH, leading to the precipitation of the product.

    • The solid is collected by filtration and recrystallized from ethanol to yield ethyl 2-aminothiazole-4-carboxylate.

2.2.2. General Procedure for N-Alkylation and Hydrolysis (Adapted from Dovlatyan et al.) [4]

  • N-Acetylation: The starting aminothiazole ester is treated with acetic anhydride to protect the amino group.

  • N-Methylation: The resulting acetylamino derivative is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.

  • Hydrolysis: The final ester is hydrolyzed under acidic or basic conditions to yield the carboxylic acid and remove the acetyl protecting group. For instance, heating with an aqueous solution of sodium hydroxide followed by acidification with hydrochloric acid is a common method.[5]

Physicochemical Properties and Data

Quantitative data for this compound is not extensively published in the primary literature. The following table summarizes available data, primarily from chemical supplier databases.

PropertyValueSource
CAS Number 1199216-02-8Chemical Supplier Databases
Molecular Formula C₅H₆N₂O₂SPubChem
Molecular Weight 158.18 g/mol PubChem
Appearance Likely a solidInferred
Solubility Expected to be soluble in organic solvents and aqueous basesInferred

Biological Activities and Potential Applications

Specific biological activity data for this compound is not currently available in the public domain. However, the broader class of 2-aminothiazole-4-carboxylic acid derivatives has been extensively studied and exhibits a wide range of biological activities. It is reasonable to hypothesize that the methylamino derivative may share some of these properties.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the activities of related compounds, this compound could potentially interact with various biological pathways. For example, many 2-aminothiazole derivatives are known to inhibit specific kinases involved in cancer cell proliferation.

Hypothetical_Signaling_Pathway A 2-(Methylamino)-1,3-thiazole- 4-carboxylic acid B Kinase Target (e.g., c-Met, EGFR) A->B Inhibition C Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) B->C Phosphorylation D Cell Proliferation & Survival C->D Activation E Apoptosis C->E Inhibition

References

Methodological & Application

Synthesis of 2-(Methylamino)-1,3-thiazole-4-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(methylamino)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic route detailed herein is based on the well-established Hantzsch thiazole synthesis, a robust and versatile method for the formation of the thiazole ring system. This protocol outlines a two-step process commencing with the synthesis of ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate from N-methylthiourea and ethyl bromopyruvate, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid. Detailed experimental procedures, characterization data, and safety precautions are provided to ensure reproducible and safe execution in a laboratory setting.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Derivatives of 2-aminothiazole exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The substitution at the 2-amino position and the 4-position of the thiazole ring allows for fine-tuning of the molecule's pharmacological profile. The target compound, this compound, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the carboxylic acid moiety provides a handle for further derivatization, such as amide bond formation, to explore structure-activity relationships in drug design programs.

This application note details a reliable and accessible synthetic route to this important intermediate. The chosen Hantzsch synthesis is a classic and efficient method for constructing the thiazole ring from an α-halocarbonyl compound and a thioamide derivative.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step is a Hantzsch thiazole synthesis involving the cyclocondensation of N-methylthiourea with ethyl bromopyruvate to yield ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate. The subsequent step involves the hydrolysis of the ester to the desired carboxylic acid.

Synthesis_Pathway cluster_step2 Step 2: Ester Hydrolysis N_methylthiourea N-Methylthiourea intermediate_ester Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate N_methylthiourea->intermediate_ester Ethanol, Reflux ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->intermediate_ester final_product This compound intermediate_ester->final_product Hydrolysis hydrolysis_reagents Base or Acid (e.g., NaOH or HCl)

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment:

  • N-Methylthiourea

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

  • Analytical balance

  • Thin-layer chromatography (TLC) plates and developing chambers

  • NMR spectrometer

  • Melting point apparatus

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Ethyl bromopyruvate is a lachrymator and should be handled with care.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).

Protocol 1: Synthesis of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate

This protocol is adapted from the general procedure for Hantzsch thiazole synthesis.[6]

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylthiourea (1.0 eq.) in absolute ethanol (100 mL).

  • To the stirred solution, add ethyl bromopyruvate (1.05 eq.) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a saturated solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate as a solid.

Data Presentation:

ParameterValue
Reactants N-Methylthiourea, Ethyl Bromopyruvate
Solvent Ethanol
Reaction Temperature Reflux (~78 °C)
Reaction Time 4-6 hours
Expected Product Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Typical Yield 70-85% (based on analogous reactions)
Purification Method Column chromatography or Recrystallization
Characterization Data ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 1H, thiazole-H), 5.80 (br s, 1H, NH), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 3.10 (d, J = 4.8 Hz, 3H, NCH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₃).¹³C NMR (CDCl₃, 101 MHz): δ 170.2, 162.0, 145.1, 115.8, 61.2, 32.5, 14.4.Melting Point: To be determined.
Protocol 2: Synthesis of this compound

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate (1.0 eq.) in a mixture of ethanol and water (1:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq.) to the solution and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the reaction mixture to pH 3-4 with 1M hydrochloric acid. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain this compound.

Data Presentation:

ParameterValue
Reactant Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Reagents Sodium Hydroxide, Hydrochloric Acid
Solvent Ethanol/Water
Reaction Temperature Room Temperature to 50 °C
Reaction Time 2-4 hours
Expected Product This compound
Typical Yield >90%
Purification Method Precipitation and washing
Characterization Data ¹H NMR (DMSO-d₆, 400 MHz): δ 12.8 (br s, 1H, COOH), 8.05 (s, 1H, thiazole-H), 7.80 (q, J = 4.5 Hz, 1H, NH), 2.90 (d, J = 4.5 Hz, 3H, NCH₃).¹³C NMR (DMSO-d₆, 101 MHz): δ 169.8, 162.5, 146.0, 114.2, 31.8.[7]Melting Point: To be determined.

Application in Drug Discovery

The 2-aminothiazole moiety is a key pharmacophore in a number of approved drugs and clinical candidates. Its ability to act as a bioisostere for other functional groups and its capacity to engage in various non-covalent interactions with biological targets make it an attractive scaffold for drug design. The synthesized this compound can serve as a versatile starting material for the generation of compound libraries for high-throughput screening. The carboxylic acid functionality allows for the facile introduction of diverse side chains via amide coupling, enabling the exploration of the chemical space around this core structure. Potential therapeutic areas for derivatives of this compound include oncology, infectious diseases, and inflammatory disorders, given the broad biological activities associated with the 2-aminothiazole class of compounds.[1][3]

Drug_Discovery_Workflow start This compound derivatization Amide Coupling with Diverse Amines start->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Figure 2. Role of the title compound in a typical drug discovery workflow.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The described two-step protocol, utilizing the Hantzsch thiazole synthesis followed by ester hydrolysis, offers an efficient and reliable route to this valuable chemical intermediate. The provided experimental details and characterization data will aid researchers in the successful preparation and validation of the target compound, facilitating its use in medicinal chemistry and drug discovery endeavors.

References

Application Note and Protocol: Synthesis of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Methylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the thiazole scaffold in pharmacologically active molecules. This document provides a detailed two-step protocol for the synthesis of this target compound, commencing with the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. The Hantzsch synthesis is a classic and versatile method for the preparation of thiazole derivatives, involving the condensation of an α-haloketone with a thioamide. In this protocol, ethyl bromopyruvate serves as the α-haloketone equivalent and N-methylthiourea as the thioamide component.

Overall Reaction Scheme

The synthesis of this compound is achieved in two primary steps:

  • Step 1: Hantzsch Thiazole Synthesis - Reaction of ethyl bromopyruvate with N-methylthiourea to yield ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate.

  • Step 2: Saponification - Hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.

A general representation of this synthetic pathway is outlined below.

Synthesis_Workflow cluster_reactants1 EthylBromopyruvate Ethyl Bromopyruvate Step1 Step 1: Hantzsch Thiazole Synthesis EthylBromopyruvate->Step1 NMethylthiourea N-Methylthiourea NMethylthiourea->Step1 Intermediate Ethyl 2-(methylamino)-1,3- thiazole-4-carboxylate Step1->Intermediate Step2 Step 2: Saponification (Hydrolysis) Intermediate->Step2 FinalProduct 2-(Methylamino)-1,3- thiazole-4-carboxylic acid Step2->FinalProduct

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate

This step involves the cyclocondensation reaction between ethyl bromopyruvate and N-methylthiourea.

Materials and Reagents:

  • Ethyl bromopyruvate

  • N-Methylthiourea

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylthiourea (1.0 eq) in absolute ethanol (approximately 10 volumes).

  • To this stirring solution, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound (Saponification)

This step involves the hydrolysis of the ester intermediate to the final carboxylic acid.

Materials and Reagents:

  • Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Ethanol or Methanol (optional, to aid solubility)

  • Hydrochloric acid (HCl), 1 M or 2 M

  • Ice bath

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Dissolve the ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of water and a co-solvent like ethanol or methanol in a round-bottom flask.

  • Add a solution of sodium hydroxide or potassium hydroxide (1.5-2.0 eq) in water to the flask.

  • Heat the reaction mixture to reflux and stir for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting ester).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the cooled solution by the slow, dropwise addition of hydrochloric acid until the pH reaches approximately 3-4. A precipitate should form.

  • Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the purified this compound in a vacuum oven.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol. The yields are based on typical outcomes for Hantzsch thiazole syntheses and subsequent saponification reactions.

Step Reaction Reactants Product Typical Yield (%) Reaction Time (hours) Temperature (°C)
1Hantzsch Thiazole SynthesisEthyl bromopyruvate, N-MethylthioureaEthyl 2-(methylamino)-1,3-thiazole-4-carboxylate75-853-4~78 (Reflux)
2SaponificationEthyl 2-(methylamino)-1,3-thiazole-4-carboxylate, NaOHThis compound85-952-3~80-100 (Reflux)

Logical Relationship Diagram

The following diagram illustrates the logical progression and key stages of the experimental workflow for the synthesis of the target compound.

Experimental_Workflow Start1 Dissolve N-Methylthiourea in Ethanol Add1 Add Ethyl Bromopyruvate Start1->Add1 Reflux1 Heat to Reflux (3-4 hours) Add1->Reflux1 Cool1 Cool to Room Temperature Reflux1->Cool1 Neutralize Neutralize with NaHCO3 Cool1->Neutralize Evaporate Remove Ethanol Neutralize->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract WashDry Wash with Brine & Dry Extract->WashDry Purify1 Purify by Column Chromatography WashDry->Purify1 Start2 Dissolve Ester Intermediate Purify1->Start2 Intermediate Product Add2 Add NaOH/KOH Solution Start2->Add2 Reflux2 Heat to Reflux (2-3 hours) Add2->Reflux2 Cool2 Cool in Ice Bath Reflux2->Cool2 Acidify Acidify with HCl to pH 3-4 Cool2->Acidify Precipitate Complete Precipitation Acidify->Precipitate Filter Filter the Solid Product Precipitate->Filter WashDry2 Wash with Cold Water & Dry Filter->WashDry2 FinalProduct Obtain Final Product WashDry2->FinalProduct

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Application Notes and Protocols for NMR Spectroscopic Analysis of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the absence of publicly available experimental NMR data for this specific molecule, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. Detailed protocols for sample preparation and NMR data acquisition are also provided to ensure high-quality, reproducible results.

Introduction

This compound (C₅H₆N₂O₂S) is a substituted thiazole derivative. The thiazole ring is a common scaffold in many biologically active compounds and approved drugs. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document outlines the expected NMR spectral characteristics and provides standardized protocols for its analysis.

The structure of this compound is as follows:

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of related thiazole derivatives, including 2-aminothiazole and substituted 2-amino-4-methylthiazole-5-carboxylic acids. The chemical shifts are referenced to tetramethylsilane (TMS) and are expected to be observed in a common deuterated solvent such as DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H5 (thiazole ring)7.8 - 8.2Singlet (s)1HThe proton on the thiazole ring at position 5.
NH (methylamino)7.0 - 7.5Broad Singlet (br s)1HThe exchangeable proton of the methylamino group.
CH₃ (methylamino)2.9 - 3.2Singlet (s) or Doublet (d)3HThe methyl group protons. May appear as a doublet if coupled to the NH proton.
COOH (carboxylic acid)12.0 - 13.0Broad Singlet (br s)1HThe highly deshielded and exchangeable carboxylic acid proton.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2 (thiazole ring)168 - 172Carbon of the C=N bond adjacent to the methylamino group.
C4 (thiazole ring)140 - 145Carbon of the thiazole ring attached to the carboxylic acid group.
C5 (thiazole ring)115 - 120Carbon of the thiazole ring attached to the H5 proton.
COOH (carboxylic acid)162 - 166Carbonyl carbon of the carboxylic acid.
CH₃ (methylamino)28 - 32Carbon of the methyl group.

Experimental Protocols

The following protocols provide a standardized methodology for the NMR analysis of this compound.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons (NH and OH). Other potential solvents include methanol-d₄ or a mixture of CDCl₃ and a few drops of methanol-d₄.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Vortexing/Sonication: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any undissolved particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable compound that does not overlap with the analyte signals) can be added. For routine structural confirmation, the residual solvent peak can be used as a reference.

Protocol 2: NMR Data Acquisition
  • Instrument Setup:

    • Use a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

    • Ensure the spectrometer is properly tuned and shimmed for the specific sample and solvent.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Chemical Shift Calibration phase_baseline->calibrate integrate Integration (¹H) calibrate->integrate assign Signal Assignment integrate->assign structure Structure Verification assign->structure purity Purity Assessment structure->purity

Workflow for NMR analysis.

Conclusion

The provided predicted NMR data and detailed experimental protocols offer a comprehensive resource for researchers working with this compound. Adherence to these guidelines will facilitate accurate structural characterization and purity determination, which are critical aspects of chemical research and drug development. While the provided data is predictive, it serves as a strong baseline for the interpretation of experimental spectra.

References

Application Note: Mass Spectrometry Analysis of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 2-(methylamino)-1,3-thiazole-4-carboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). This application note is intended for researchers and scientists in the fields of medicinal chemistry, drug discovery, and analytical chemistry. The methodologies described herein are based on established principles of small molecule mass spectrometry and provide a framework for the qualitative and quantitative analysis of this compound. While specific experimental data for this molecule is not widely available, this note includes predicted fragmentation patterns based on the analysis of similar chemical structures.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research due to the prevalence of the thiazole ring in many bioactive molecules. Accurate and reliable analytical methods are crucial for its characterization, quantification in biological matrices, and for quality control during synthesis. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and selectivity for the analysis of such small molecules.[1][2] This application note outlines a comprehensive approach to its analysis by LC-MS, including sample preparation, instrument parameters, and expected data.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule and its major fragments under positive ion electrospray ionization (ESI). These predictions are based on the chemical structure of this compound and known fragmentation patterns of carboxylic acids, amines, and thiazole derivatives.[3][4][5]

Ion Predicted m/z Description
[M+H]⁺173.03Protonated parent molecule
[M+H-H₂O]⁺155.02Loss of a water molecule from the carboxylic acid group
[M+H-CO₂]⁺129.04Decarboxylation of the parent ion
[M+H-CH₃NH]⁺142.00Loss of the methylamino group
[C₄H₄N₂S]⁺112.01Fragment resulting from the loss of the carboxylic acid and methyl group

Experimental Protocol

This protocol provides a general guideline for the LC-MS analysis of this compound. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality data and preventing instrument contamination.[2][6][7]

  • Standard Solution:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL). The final solvent composition should be compatible with the initial mobile phase conditions.

  • Biological Matrix (e.g., Plasma, Urine):

    • Protein Precipitation: For plasma samples, add three parts of cold acetonitrile to one part of plasma. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Collect the supernatant for analysis.

    • Solid Phase Extraction (SPE): For more complex matrices or lower concentrations, SPE can be employed for sample cleanup and concentration. The choice of SPE sorbent will depend on the physicochemical properties of the analyte. A mixed-mode or polymer-based sorbent may be appropriate.

    • Dilution: For urine samples, a simple dilution with the initial mobile phase may be sufficient.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Range: m/z 50-500.

  • Data Acquisition: Full scan for qualitative analysis and Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantitative analysis. For MRM, precursor and product ions would need to be determined experimentally. A potential transition for quantification could be 173.03 > 129.04.[8]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Standard Standard Weighing & Dissolution Dilution Serial Dilution Standard->Dilution FinalSample Final Sample for Injection Dilution->FinalSample Matrix Biological Matrix Precipitation Protein Precipitation Matrix->Precipitation SPE Solid Phase Extraction Matrix->SPE Precipitation->FinalSample SPE->FinalSample LC Liquid Chromatography Separation FinalSample->LC Injection ESI Electrospray Ionization LC->ESI MS Mass Spectrometry Detection ESI->MS Qualitative Qualitative Analysis (Full Scan) MS->Qualitative Quantitative Quantitative Analysis (SIR/MRM) MS->Quantitative Result Results Qualitative->Result Quantitative->Result fragmentation_pathway M_H [M+H]⁺ m/z = 173.03 Loss_H2O [M+H-H₂O]⁺ m/z = 155.02 M_H->Loss_H2O - H₂O Loss_CO2 [M+H-CO₂]⁺ m/z = 129.04 M_H->Loss_CO2 - CO₂ Loss_CH3NH [M+H-CH₃NH]⁺ m/z = 142.00 M_H->Loss_CH3NH - CH₃NH₂

References

Application Notes and Protocols for 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments with 2-(Methylamino)-1,3-thiazole-4-carboxylic acid. This document outlines potential therapeutic applications, detailed experimental protocols, and data presentation formats to facilitate research and development.

Potential Therapeutic Applications

Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have shown a wide range of biological activities, suggesting that this compound may be a valuable scaffold for drug discovery. Potential areas of investigation include:

  • Anticancer Activity: Thiazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[1] Potential mechanisms include the inhibition of key enzymes in cell cycle regulation and signaling pathways.

  • Enzyme Inhibition: The thiazole moiety is present in known inhibitors of various enzymes. Specific examples for related compounds include Cyclooxygenase (COX) and Cyclin-Dependent Kinase (CDK) inhibitors.[2][3]

  • Antiviral Activity: Some thiazole derivatives have demonstrated the ability to inhibit viral replication, presenting an avenue for the development of novel antiviral agents.[4]

  • Antibacterial Activity: Certain analogs have been identified as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[5][6]

Experimental Protocols

Here are detailed protocols for evaluating the biological activity of this compound in key therapeutic areas.

In Vitro Anticancer Activity: Cytotoxicity Assay

This protocol determines the concentration of the test compound that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed 10,000 cells per well in a 96-well plate and incubate overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with various concentrations of the compound (e.g., 1-200 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 545 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.[5]

Enzyme Inhibition Assay: Cyclooxygenase-2 (COX-2)

This protocol screens for the inhibitory activity of the test compound against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • This compound

  • 96-well black opaque plate

Protocol:

  • Dilute the COX-2 enzyme to the desired concentration in the COX Assay Buffer.

  • Add 20 µL of the diluted enzyme to each well of the 96-well plate.

  • Prepare serial dilutions of the test compound in DMSO and add 10 µL to the respective wells.

  • Add 10 µL of the fluorometric probe to all wells.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Immediately measure the fluorescence intensity (excitation = 535 nm; emission = 590 nm) in a kinetic mode for 10 minutes.

  • Determine the rate of reaction and calculate the percent inhibition for each compound concentration to determine the IC50 value.[7]

Antiviral Activity: Plaque Reduction Assay

This assay determines the concentration of the test compound that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock

  • Complete growth medium

  • This compound

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 6-well plates

Protocol:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus and infect the cells for 1 hour.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a mixture of growth medium, the test compound at various concentrations, and low-melting-point agarose or methylcellulose.

  • Incubate the plates until viral plaques are visible.

  • Fix the cells with formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well and calculate the EC50 value.[8]

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison.

Table 1: Illustrative In Vitro Cytotoxicity of a this compound Analog

Cell LineCancer TypeIC50 (µM)
MCF-7Breast2.57 ± 0.16
HepG2Liver7.26 ± 0.44
SaOS-2Osteosarcoma0.190 ± 0.045

Note: Data is for illustrative purposes and based on published results for thiazole derivatives.[1][9]

Table 2: Illustrative Enzyme Inhibition of a this compound Analog

EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
COX-19.3211.36
COX-20.82
PI3Kα0.086 ± 0.005
mTOR0.221 ± 0.014

Note: Data is for illustrative purposes and based on published results for thiazole derivatives.[5][10]

Visualizations

Signaling Pathways and Experimental Workflows

anticancer_pathway 2-MAT-4-CA 2-(Methylamino)-1,3- thiazole-4-carboxylic acid PI3K PI3K 2-MAT-4-CA->PI3K Inhibition mTOR mTOR 2-MAT-4-CA->mTOR Inhibition CellCycle Cell Cycle Progression PI3K->CellCycle mTOR->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Potential anticancer signaling pathway of this compound.

cytotoxicity_workflow A Seed Cancer Cells in 96-well Plate B Treat with 2-MAT-4-CA A->B C Incubate for 24h B->C D Add MTT Reagent C->D E Incubate for 3h D->E F Add DMSO E->F G Measure Absorbance at 545 nm F->G H Calculate IC50 G->H

Caption: Experimental workflow for the in vitro cytotoxicity assay.

cox_inhibition_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 2-MAT-4-CA 2-(Methylamino)-1,3- thiazole-4-carboxylic acid 2-MAT-4-CA->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition leading to anti-inflammatory effects.

enzyme_inhibition_workflow A Prepare Enzyme and Compound Solutions B Add Enzyme, Compound, and Probe to Plate A->B C Initiate Reaction with Substrate B->C D Kinetic Measurement of Signal C->D E Calculate Percent Inhibition and IC50 D->E

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Application Notes and Protocols for In Vitro Evaluation of 2-(Methylamino)-1,3-thiazole-4-carboxylic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Methylamino)-1,3-thiazole-4-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. Thiazole-containing compounds have demonstrated a wide range of biological activities, including antioxidant, enzyme inhibitory, anticancer, and antimicrobial effects.[1][2][3][4][5][6] These application notes provide detailed protocols for a selection of in vitro assays to evaluate the biological activity of this compound and its analogs. The protocols are designed to be accessible to researchers with a basic understanding of cell culture and biochemical assays.

Data Presentation: Summary of In Vitro Activities of Thiazole Carboxylic Acid Derivatives

The following tables summarize quantitative data for various in vitro activities of different thiazole carboxylic acid derivatives, providing a reference for expected potency.

Table 1: Antioxidant Activity of Thiazole-Carboxamide Derivatives [1][2]

CompoundDPPH Scavenging IC50 (µM)
LMH60.185
LMH70.221
Trolox (Standard)3.10

Table 2: COX Inhibition of Thiazole Carboxamide Derivatives [3][4]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
2a>100.958>10.4
2b0.2390.1911.251
Celecoxib (Standard)4.80.0022400

Table 3: Xanthine Oxidase Inhibition of Thiazole-5-Carboxylic Acid Derivatives [7]

CompoundXO Inhibition IC50 (µM)
5b (p-fluoro)0.57
5c (p-chloro)0.91
GK-200.45

Table 4: Antiproliferative Activity of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives [8]

CompoundK563 (Leukemia) IC50 (µM)MCF-7 (Breast) IC50 (µM)HT-29 (Colon) IC50 (µM)
6d<120.221.6
Dasatinib (Standard)<1<1<1

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid or Trolox (Positive Control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of the test compound and positive control in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

DPPH_Assay_Workflow A Prepare Test Compound and DPPH Solutions B Add Compound and DPPH to 96-well Plate A->B C Incubate at Room Temperature (30 min) B->C D Measure Absorbance at 517 nm C->D E Calculate % Inhibition and IC50 D->E

Caption: Workflow for the DPPH radical scavenging assay.

α-Amylase Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can be a therapeutic approach for managing type 2 diabetes.

Principle: α-Amylase hydrolyzes starch to produce smaller sugars. The enzymatic reaction is stopped by adding an acidic reagent, and the amount of remaining starch is quantified using an iodine solution. A decrease in starch hydrolysis indicates enzyme inhibition.

Materials:

  • This compound (Test Compound)

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Phosphate buffer (pH 6.9)

  • Acarbose (Positive Control)

  • DNSA (3,5-Dinitrosalicylic acid) reagent

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO, then dilute in buffer).

  • In a 96-well plate, add 50 µL of the test compound or positive control at various concentrations.

  • Add 50 µL of α-amylase solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Add 50 µL of the starch solution to each well to initiate the reaction.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 900 µL of distilled water.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Alpha_Amylase_Workflow A Pre-incubate Test Compound with α-Amylase B Add Starch to Initiate Reaction A->B C Incubate at 37°C B->C D Stop Reaction with DNSA and Heat C->D E Measure Absorbance at 540 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the α-amylase inhibition assay.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (e.g., TMB) by hydrogen peroxide. Inhibition of this activity is measured colorimetrically.

Materials:

  • This compound (Test Compound)

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Celecoxib (Positive Control)

  • Assay buffer (e.g., Tris-HCl)

  • Colorimetric substrate (e.g., TMB)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare stock solutions of the test compound and celecoxib.

  • Add 10 µL of the test compound or positive control to the wells of a 96-well plate.

  • Add 150 µL of the assay buffer and 10 µL of heme to each well.

  • Add 10 µL of COX-2 enzyme solution and mix.

  • Incubate for 5 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of arachidonic acid.

  • Incubate for 2 minutes at 25°C.

  • Add 20 µL of a saturated stannous chloride solution to stop the reaction.

  • Add 20 µL of the colorimetric substrate and incubate until a blue color develops.

  • Measure the absorbance at 650 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

COX2_Assay_Workflow A Incubate Test Compound with COX-2 Enzyme B Initiate Reaction with Arachidonic Acid A->B C Stop Reaction B->C D Add Colorimetric Substrate C->D E Measure Absorbance at 650 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the in vitro COX-2 inhibition assay.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Materials:

  • This compound (Test Compound)

  • Human cancer cell line (e.g., MCF-7, K563, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT and Incubate C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate % Viability and IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathway

Given the reported anticancer activity of related thiazole derivatives, a hypothetical signaling pathway that could be modulated by this compound is presented below. This diagram illustrates the inhibition of a receptor tyrosine kinase (RTK) pathway, which is a common target in cancer therapy.

Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Compound 2-(Methylamino)-1,3- thiazole-4-carboxylic acid Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and established method is a two-step process. The first step is the Hantzsch thiazole synthesis, which involves the condensation of an α-halo-β-ketoester (e.g., ethyl bromopyruvate or ethyl 2-chloroacetoacetate) with N-methylthiourea to form the intermediate, ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate. The second step is the hydrolysis of the ethyl ester to the final carboxylic acid product.

Q2: What are the critical parameters to control for a high yield in the Hantzsch condensation step?

A2: Key parameters for optimizing the Hantzsch condensation include reaction temperature, choice of solvent, and reaction time. The reaction is typically performed under reflux in a suitable solvent like ethanol.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of side products.[2]

Q3: What are the common challenges faced during the hydrolysis of the ethyl ester?

A3: The hydrolysis of the ethyl ester to the carboxylic acid can present several challenges. Incomplete hydrolysis can lead to low yields of the final product. Conversely, harsh basic conditions (high concentration of base, high temperature, or prolonged reaction time) can potentially lead to decarboxylation of the thiazole-4-carboxylic acid or degradation of the thiazole ring. Careful control of the base concentration, temperature, and reaction time is essential.

Q4: How can I purify the final product, this compound?

A4: Purification of the final product is typically achieved through recrystallization. After the hydrolysis reaction, the product is usually precipitated by acidifying the reaction mixture. The crude solid can then be recrystallized from a suitable solvent or solvent mixture to obtain the pure carboxylic acid. The choice of solvent will depend on the solubility of the product and impurities.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate 1. Poor quality of starting materials: Impurities in ethyl bromopyruvate/ethyl 2-chloroacetoacetate or N-methylthiourea can inhibit the reaction. 2. Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. 3. Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may occur at excessively high temperatures. 4. Inappropriate solvent: The choice of solvent can significantly impact reaction kinetics and solubility of reactants.1. Verify the purity of starting materials using techniques like NMR or GC-MS. Use freshly distilled or purified reagents if necessary. 2. Ensure an accurate molar ratio of the α-halo-β-ketoester to N-methylthiourea. A slight excess of the thiourea derivative is sometimes used. 3. Optimize the reaction temperature. Refluxing in ethanol (around 78°C) is a common starting point.[1] Consider a temperature screen to find the optimal condition. 4. Ethanol is a commonly used and effective solvent. [3] Other polar protic solvents like methanol can also be tested.
Formation of Side Products in the Hantzsch Reaction 1. Formation of regioisomers: Under acidic conditions, the condensation of N-substituted thioureas can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-(substituted-amino)thiazole.[4] 2. Decomposition of starting materials or product: Prolonged reaction times or high temperatures can lead to degradation.1. Maintain neutral or slightly basic reaction conditions to favor the formation of the desired 2-(methylamino)thiazole. The use of a non-nucleophilic base can be explored if necessary. 2. Monitor the reaction progress closely using TLC. [5] Stop the reaction once the starting materials are consumed to minimize the formation of degradation products.
Incomplete Hydrolysis of the Ethyl Ester 1. Insufficient base: The amount of base (e.g., NaOH or LiOH) may not be enough to completely hydrolyze the ester. 2. Low reaction temperature or short reaction time: The hydrolysis reaction may be slow under mild conditions.1. Use a molar excess of the base (typically 2-3 equivalents) to ensure complete saponification. 2. Increase the reaction temperature or prolong the reaction time. Monitor the disappearance of the starting ester by TLC. Gentle heating can often drive the reaction to completion.
Low Yield of the Final Carboxylic Acid after Hydrolysis 1. Decarboxylation: Thiazole-4-carboxylic acids can be susceptible to decarboxylation under harsh conditions (strong base, high heat). 2. Product loss during workup: The product might have some solubility in the aqueous workup solution. 3. Incomplete precipitation: The pH adjustment for precipitation might not be optimal.1. Use milder hydrolysis conditions. Consider using lithium hydroxide (LiOH) in a mixture of THF and water, which is often effective at lower temperatures.[6] 2. After acidification, cool the solution in an ice bath to maximize precipitation. If significant product remains in the filtrate, consider extraction with a suitable organic solvent. 3. Carefully adjust the pH to the isoelectric point of the carboxylic acid to ensure maximum precipitation. This is typically in the acidic range.
Difficulty in Purifying the Final Product 1. Persistent impurities: Co-precipitation of starting materials or byproducts. 2. Oily product: The product may not crystallize easily.1. Perform multiple recrystallizations from a suitable solvent system. A solvent screen may be necessary to find the optimal conditions for obtaining high purity crystals. 2. Try triturating the oily product with a non-polar solvent to induce crystallization. If that fails, column chromatography may be necessary.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate

This protocol is adapted from the Hantzsch synthesis of analogous 2-aminothiazole derivatives.

Materials:

  • Ethyl bromopyruvate (or ethyl 2-chloroacetoacetate)

  • N-methylthiourea

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylthiourea in ethanol.

  • To this solution, add ethyl bromopyruvate dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC (e.g., using a 50:50 mixture of ethyl acetate and hexane as the mobile phase).[5]

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Step 2: Hydrolysis of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate

This is a general procedure for the saponification of an ester.

Materials:

  • Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water

  • Methanol or Tetrahydrofuran (THF) (optional, to aid solubility)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve the ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate in a mixture of water and a co-solvent like methanol or THF if necessary.

  • Add a solution of NaOH or LiOH (2-3 molar equivalents) to the ester solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture in an ice bath and acidify with HCl until the pH is acidic (typically pH 2-3), which should cause the carboxylic acid to precipitate.

  • Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., water, ethanol/water mixture).

Data Presentation

Table 1: Reaction Conditions for Hantzsch Synthesis of 2-Aminothiazole Derivatives (Analogous Systems)

α-Halo-β-ketoester Thiourea Derivative Solvent Temperature (°C) Time (h) Yield (%) Reference
Ethyl bromopyruvateThioureaEthanol701~99[7]
2-BromoacetophenoneThioureaMethanol1000.5High[5]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water652-3.579-90[1]
Ethyl bromopyruvateN-ethylthioureaEthanolRefluxNot specifiedNot specified[3]

Table 2: Conditions for Hydrolysis of Thiazole Esters (General)

Ester Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Methyl thiazole-4-carboxylateNaOH (10% aq.)WaterReflux189-96[8]
Complex Methyl EsterLiOHTHF/Methanol/WaterRoom Temp.Not specifiedHigh[6]

Visualizations

experimental_workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Ester Hydrolysis s1_start Starting Materials: - Ethyl Bromopyruvate - N-Methylthiourea s1_react Reaction: - Solvent: Ethanol - Temperature: Reflux s1_start->s1_react s1_monitor Monitoring: - TLC Analysis s1_react->s1_monitor s1_isolate Isolation: - Cooling & Filtration s1_monitor->s1_isolate s1_product Intermediate: Ethyl 2-(methylamino)-1,3- thiazole-4-carboxylate s1_isolate->s1_product s2_start Intermediate Ester s1_product->s2_start Proceed to next step s2_react Reaction: - Base: NaOH or LiOH - Solvent: Water/Co-solvent s2_start->s2_react s2_monitor Monitoring: - TLC Analysis s2_react->s2_monitor s2_precipitate Precipitation: - Acidification with HCl s2_monitor->s2_precipitate s2_purify Purification: - Recrystallization s2_precipitate->s2_purify s2_product Final Product: 2-(Methylamino)-1,3- thiazole-4-carboxylic acid s2_purify->s2_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_hantzsch Hantzsch Reaction Issues cluster_hydrolysis Hydrolysis Issues start Low Yield of Final Product h_yield Low yield of ester intermediate? start->h_yield h_purity Impure ester intermediate? start->h_purity hy_incomplete Incomplete hydrolysis? start->hy_incomplete hy_degrad Product degradation? start->hy_degrad h_sol_yield Check starting material purity Optimize stoichiometry & temperature h_yield->h_sol_yield h_sol_purity Maintain neutral pH Monitor reaction by TLC h_purity->h_sol_purity hy_sol_incomplete Increase base equivalents Increase temperature/time hy_incomplete->hy_sol_incomplete hy_sol_degrad Use milder base (LiOH) Lower reaction temperature hy_degrad->hy_sol_degrad

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid.

Troubleshooting Guide

Problem 1: Low yield after aqueous work-up and extraction.

  • Question: I am losing a significant amount of my product during the aqueous work-up and extraction steps. What could be the cause and how can I improve my yield?

  • Answer: this compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (methylamino) functional groups. This can lead to high water solubility, especially at neutral pH, causing it to remain in the aqueous layer during extraction with organic solvents.

    • Troubleshooting Steps:

      • Salting Out: Before extraction, saturate the aqueous layer with a salt like NaCl or (NH₄)₂SO₄. This decreases the solubility of the organic compound in the aqueous phase and promotes its transfer to the organic layer.

      • Choice of Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

Problem 2: Product precipitates with impurities during pH adjustment.

  • Question: When I try to purify my compound by dissolving it in aqueous base and precipitating it by adding acid, I get a discolored product that seems to contain impurities. How can I improve the purity?

  • Answer: Co-precipitation of impurities is a common issue with this method. The impurities might have similar solubility profiles or get trapped within the crystal lattice of your product.

    • Troubleshooting Steps:

      • Slow Acidification: Add the acid dropwise and with vigorous stirring to the cooled alkaline solution. This promotes the formation of larger, more ordered crystals and reduces the trapping of impurities.

      • Partial Precipitation: Instead of acidifying to the point of maximum precipitation at once, try fractional precipitation. Add acid to a pH where some of the less soluble impurities might precipitate first, filter them off, and then continue acidifying to precipitate your target compound.

      • Charcoal Treatment: Before acidification, you can treat the alkaline solution with activated charcoal to adsorb colored and high-molecular-weight impurities. Heat the solution gently with a small amount of charcoal, then filter it through celite before proceeding with acidification.

Problem 3: Difficulty finding a suitable solvent for recrystallization.

  • Question: My crude product is an oil or a waxy solid, and I'm struggling to find a single solvent that is effective for recrystallization. What should I do?

  • Answer: Finding the right recrystallization solvent can be challenging. An ideal solvent should dissolve the compound when hot but not when cold.

    • Troubleshooting Steps:

      • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Common solvents to try include ethanol, methanol, isopropanol, acetonitrile, water, and mixtures of these.

      • Solvent/Anti-Solvent System: If a single solvent doesn't work, a two-solvent system is a good alternative. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until you see persistent turbidity. Reheat to get a clear solution and then allow it to cool slowly. A common combination is ethanol/water or methanol/diethyl ether.

Problem 4: Product degradation during purification.

  • Question: I suspect my compound is degrading during purification, as I see new spots on my TLC or LC-MS after purification attempts. How can I prevent this?

  • Answer: Thiazole rings can be sensitive to strong acids, bases, and high temperatures.

    • Troubleshooting Steps:

      • Avoid High Temperatures: When performing recrystallization or concentrating solutions, use the lowest effective temperature. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C).

      • Use Milder pH Conditions: If using acid-base purification, avoid strongly acidic or basic conditions for extended periods. Use weaker acids like acetic acid for precipitation instead of strong mineral acids.[1]

      • Inert Atmosphere: If you suspect oxidative degradation, perform purification steps under an inert atmosphere of nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying this compound?

A1: A combination of acid-base precipitation followed by recrystallization is often a good starting point. Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH or NaHCO₃), filter off any insoluble impurities, and then re-precipitate the product by slowly adding a dilute acid (e.g., 1M HCl or acetic acid) to a pH of around 4-5. The collected solid can then be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1][2]

Q2: Can I use chromatography to purify this compound?

A2: Yes, chromatography is a powerful tool for purification.

  • Normal-phase silica gel chromatography: This can be challenging due to the polar nature of the compound, which may lead to streaking and poor separation. A polar mobile phase containing a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid might be necessary.

  • Reversed-phase chromatography (e.g., preparative HPLC with a C18 column): This is generally more suitable for polar compounds. A typical mobile phase would be a gradient of acetonitrile in water with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA).

Q3: What are the expected impurities in the synthesis of this compound?

A3: Common impurities can include:

  • Unreacted starting materials (e.g., N-methylthiourea, ethyl 2-chloro-3-oxobutanoate).

  • Side products from the Hantzsch thiazole synthesis.

  • Hydrolysis products if the reaction is performed under harsh conditions.

  • Over-methylated products (e.g., dimethylamino derivative).

Q4: How can I monitor the purity of my compound during the purification process?

A4:

  • Thin-Layer Chromatography (TLC): Use silica gel plates with a mobile phase such as ethyl acetate/hexanes with a small amount of acetic acid. Visualize the spots under UV light and/or by staining with potassium permanganate.

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid. Purity can be assessed by the peak area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying and quantifying impurities if their signals do not overlap with the product signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can help identify the mass of the main product and any impurities present.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubility at Room Temp.Solubility when HeatedNotes
WaterSparingly solubleModerately solubleSolubility is highly pH-dependent.
MethanolSolubleVery solubleGood for dissolving, potential for recrystallization with an anti-solvent.
EthanolSparingly solubleSolubleA good candidate for recrystallization.[2]
AcetoneSparingly solubleModerately soluble
Ethyl AcetatePoorly solubleSparingly soluble
DichloromethaneInsolubleInsoluble
HexanesInsolubleInsoluble
AcetonitrileSparingly solubleSoluble
Dimethyl Sulfoxide (DMSO)Very solubleVery solubleUseful for NMR, but difficult to remove.
Dimethylformamide (DMF)Very solubleVery solubleUseful for reactions, but difficult to remove.

Table 2: Typical Starting Conditions for Reversed-Phase HPLC Purification

ParameterValue
ColumnC18, 5 or 10 µm particle size
Mobile Phase AWater + 0.1% Formic Acid or TFA
Mobile Phase BAcetonitrile + 0.1% Formic Acid or TFA
Gradient5-95% B over 20-30 minutes
Flow RateDependent on column diameter (e.g., 1 mL/min for analytical, 20 mL/min for preparative)
DetectionUV at 254 nm and/or 280 nm

Experimental Protocols

Protocol 1: Purification by Acid-Base Precipitation

  • Dissolve the crude this compound in a minimum amount of 1M aqueous NaOH or NaHCO₃ solution with stirring.

  • If the solution is colored or contains insoluble material, add a small amount of activated charcoal and stir for 15 minutes.

  • Filter the solution through a pad of celite to remove the charcoal and any other solids.

  • Cool the filtrate in an ice bath.

  • Slowly add 1M aqueous HCl or acetic acid dropwise with vigorous stirring until the pH of the solution is between 4 and 5.

  • Continue stirring in the ice bath for 30 minutes to allow for complete precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold ethanol.

  • Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization from Ethanol/Water

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add water dropwise until the solution becomes slightly turbid and the turbidity persists.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude Product AcidBase Acid-Base Precipitation Crude->AcidBase PurityCheck Purity Check (TLC, HPLC, NMR) AcidBase->PurityCheck Recrystallization Recrystallization Recrystallization->PurityCheck Chromatography Chromatography (HPLC) Chromatography->PurityCheck Pure Pure Product PurityCheck->Recrystallization Impure PurityCheck->Chromatography Still Impure PurityCheck->Pure Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Low Purity after Initial Purification Q1 Is the product discolored? Start->Q1 A1_Yes Treat with activated charcoal during acid-base workup. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Are starting materials present (TLC/NMR)? A1_No->Q2 A2_Yes Perform recrystallization from a suitable solvent system. Q2->A2_Yes Yes A2_No Proceed to next check. Q2->A2_No No Q3 Are there multiple, closely-eluting spots? A2_No->Q3 A3_Yes Use preparative reversed-phase HPLC. Q3->A3_Yes Yes A3_No Check for structural degradation (MS). Q3->A3_No No

Caption: Troubleshooting logic for common purification challenges.

References

2-(Methylamino)-1,3-thiazole-4-carboxylic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylamino)-1,3-thiazole-4-carboxylic acid, focusing on its solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a heterocyclic compound. While specific research on this exact molecule is limited, derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have shown a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1] Some thiazole derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase.[2]

Q2: What are the known physicochemical properties of this compound?

PropertyPredicted Value/InformationSource
Molecular Formula C₅H₆N₂O₂SPubChem
Molecular Weight 158.18 g/mol PubChem
XlogP 1.1PubChemLite[3]
pKa Estimated to have an acidic pKa for the carboxylic acid group (likely in the range of 3-5) and a basic pKa for the thiazole nitrogen and/or the methylamino group.General chemical knowledge

Q3: Why am I having trouble dissolving this compound?

The solubility of this compound is expected to be low in aqueous solutions at neutral pH. This is due to a combination of its crystalline structure and the presence of both acidic (carboxylic acid) and basic (amino and thiazole nitrogens) functional groups, making its solubility highly pH-dependent.

Troubleshooting Guides

Issue 1: Compound fails to dissolve in common solvents.

Problem: You are unable to achieve the desired concentration of this compound in your chosen solvent.

Possible Causes and Solutions:

SolventExpected SolubilityTroubleshooting Steps
Water Low at neutral pH.- Adjust pH: The compound is expected to be more soluble at pH values above the pKa of the carboxylic acid (forming a carboxylate salt) or below the pKa of the basic groups (forming a protonated salt). Try dissolving in a slightly acidic (pH < 4) or slightly alkaline (pH > 8) buffer. - Heating: Gently warming the solution may increase the rate of dissolution, but be cautious of potential degradation.
DMSO Generally a good solvent for many organic compounds.- Gentle Heating: Warm the solution to 37-50°C. - Sonication: Use a sonicator bath to aid dissolution. - Vortexing: Vigorous vortexing can help break up solid particles.
Ethanol/Methanol Moderate to low.- Similar to DMSO, gentle heating and sonication can be employed.
DMF Similar to DMSO.- Follow the same troubleshooting steps as for DMSO.
Issue 2: Precipitation occurs when adding the compound stock solution to aqueous media.

Problem: A clear stock solution of this compound in an organic solvent (e.g., DMSO) precipitates when diluted into your aqueous experimental buffer or cell culture medium.

Workflow for Preparing Aqueous Solutions from Organic Stock:

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_final Final Application stock Dissolve compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM) prewarm Pre-warm aqueous medium to 37°C stock->prewarm Step 1 serial_dilution Perform serial dilutions of the stock solution in the pre-warmed medium prewarm->serial_dilution Step 2a (Recommended) vortex Add stock solution dropwise to vortexing aqueous medium prewarm->vortex Step 2b (Alternative) final_conc Ensure final DMSO concentration is low (<0.5%) serial_dilution->final_conc vortex->final_conc observe Visually inspect for precipitation before use final_conc->observe

Figure 1. Workflow for preparing aqueous solutions.

Troubleshooting Table for Precipitation in Aqueous Media:

ObservationPotential CauseRecommended Solution
Immediate, heavy precipitation ("crashing out")Solvent Shock: Rapid change in solvent polarity.- Decrease the concentration of the stock solution. - Perform serial dilutions in the aqueous medium instead of a single large dilution. - Add the stock solution slowly to a rapidly stirring or vortexing aqueous medium.[2]
Exceeded Solubility Limit: Final concentration is above the aqueous solubility.- Lower the final concentration of the compound. - Perform a solubility test to determine the maximum achievable concentration in your specific medium.
Gradual precipitation over time (hours to days)pH Shift: Cellular metabolism can alter the pH of the culture medium.- Monitor the pH of your culture. - Change the medium more frequently.[4]
Compound Instability: Degradation to less soluble products.- Assess the stability of the compound at 37°C. - Prepare fresh solutions immediately before use.
Interaction with Media Components: Binding to proteins in serum or salts.- Test solubility in serum-free vs. serum-containing media. - Consider using a formulation aid like cyclodextrin.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of this compound to a small volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Filter the suspensions through a 0.22 µm filter to remove undissolved solid.

  • Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Plot the solubility as a function of pH.

Potential Signaling Pathway Involvement

Given that some 2-amino-thiazole-4-carboxylic acid derivatives have been shown to inhibit carbonic anhydrase III (CAIII), this pathway represents a potential area of investigation for this compound.[2] CAIII has been implicated in various cellular processes, including stress resilience and cell migration.[1][5]

G cluster_downstream Potential Downstream Effects compound 2-(Methylamino)-1,3- thiazole-4-carboxylic acid ca3 Carbonic Anhydrase III (CAIII) compound->ca3 Inhibition (?) fak_src FAK/Src Signaling ca3->fak_src Modulation smad Smad7-Smad2/3 Signaling ca3->smad Modulation emt Epithelial-Mesenchymal Transition (EMT) fak_src->emt migration Cell Migration and Invasion emt->migration fibroblast Fibroblast Activation smad->fibroblast

Figure 2. Potential signaling pathways modulated by CAIII inhibition.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific experimental conditions may need to be optimized for your particular assay and cell type. It is always recommended to perform small-scale pilot experiments to determine the optimal conditions for your experiments.

References

Technical Support Center: Crystallization of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid.

Troubleshooting Guides

Crystallization is a critical step in the purification of this compound. Below are common issues encountered during this process and their potential solutions.

Problem: The compound "oils out" instead of crystallizing.

Question: My this compound is separating from the solution as an oil rather than forming solid crystals. What is causing this and how can I fix it?

Answer:

"Oiling out" typically occurs when the compound's melting point is lower than the temperature of the solution when it becomes supersaturated. Impurities can also lower the melting point, increasing the likelihood of this issue. Here are several strategies to promote crystal formation instead of oiling out:

  • Slower Cooling: Rapid cooling can lead to a high degree of supersaturation at a temperature where the compound is still molten. Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further using an ice bath.

  • Solvent Selection: The choice of solvent is crucial. If oiling out persists, consider using a solvent with a lower boiling point.

  • Increase Solvent Volume: Adding a small amount of additional solvent can sometimes prevent premature precipitation as an oil.

  • Seed Crystals: If you have a small amount of pure, crystalline product, adding a "seed crystal" to the supersaturated solution can induce crystallization.

  • pH Adjustment: Since this compound has both an acidic carboxylic acid group and a basic methylamino group, its solubility is highly dependent on pH. Oiling out may be prevented by adjusting the pH of the solution to the isoelectric point of the molecule, where its solubility is at a minimum.

Problem: No crystals are forming, even after cooling.

Question: I have prepared a supersaturated solution of this compound and cooled it, but no crystals have appeared. What should I do?

Answer:

The absence of crystal formation is a common challenge that can often be resolved with the following techniques:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: As mentioned previously, adding a seed crystal can initiate crystallization.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.

    • Anti-Solvent Addition: If your compound is dissolved in a good solvent, you can try slowly adding a solvent in which it is insoluble (an "anti-solvent") to induce precipitation.

  • Re-dissolve and Cool Slowly: If the above methods fail, gently heat the solution to redissolve the compound, ensuring it is fully dissolved. Then, allow it to cool very slowly and undisturbed.

Problem: The crystallization yield is very low.

Question: I have successfully crystallized my product, but the final yield is much lower than expected. How can I improve my recovery?

Answer:

A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor. Here are some ways to improve your yield:

  • Optimize Solvent Volume: Using the minimum amount of hot solvent necessary to dissolve the compound is key. Excess solvent will lead to a lower recovery.

  • Cooling Temperature: Ensure you have cooled the solution to a sufficiently low temperature to maximize precipitation. An ice bath or even a freezer can be used, provided the solvent doesn't freeze.

  • pH Adjustment for Precipitation: For thiazole carboxylic acids, adjusting the pH can be a powerful tool to drive precipitation. The solubility of these compounds is often at a minimum near their isoelectric point. Experiment with adjusting the pH of your solution to a range of 1.5-2.5, as this has been shown to be effective for similar compounds.

  • Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

Q2: How does pH affect the crystallization of this compound?

A2: The solubility of this compound is significantly influenced by pH due to its amphoteric nature (containing both acidic and basic groups). In acidic solutions, the methylamino group can be protonated, increasing solubility. In basic solutions, the carboxylic acid group can be deprotonated to a carboxylate, also increasing solubility. Therefore, crystallization is most effective at the isoelectric point, where the net charge of the molecule is zero and its aqueous solubility is at a minimum. For similar thiazole carboxylic acids, this is often in the pH range of 1.5-2.5[3].

Q3: Can I use a solvent mixture for crystallization?

A3: Yes, using a solvent mixture is a common and effective technique. A good approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Gentle heating to clarify the solution followed by slow cooling can yield high-quality crystals. For example, a mixture of ethanol and water has been used for the recrystallization of a similar compound, thiazolidine-4-carboxylic acid[1].

Q4: My crystals are very small or needle-like. How can I grow larger crystals?

A4: The formation of very small or needle-like crystals is often a result of rapid crystallization. To encourage the growth of larger, more well-defined crystals, slow down the crystallization process. This can be achieved by:

  • Decreasing the rate of cooling.

  • Using a slightly larger volume of solvent.

  • Employing a vapor diffusion method where a poor solvent is slowly introduced into a solution of the compound in a good solvent.

Data Presentation

Due to the lack of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative guide to solvent selection based on the general principles of "like dissolves like" and information on structurally similar compounds.

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe polar amine and carboxylic acid groups can form hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent.
Polar Aprotic Acetone, Acetonitrile, DMSOLow to ModerateThe polar functional groups can interact with polar aprotic solvents, but likely to a lesser extent than with protic solvents.
Non-polar Hexane, TolueneVery LowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.

Experimental Protocols

The following protocols are based on established methods for the crystallization of similar thiazole carboxylic acid derivatives and general organic chemistry principles.

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: Crystallization by pH Adjustment
  • Dissolution: Dissolve the crude this compound in a dilute aqueous basic solution (e.g., 1M NaOH) with stirring. Use the minimum amount of base required to achieve complete dissolution.

  • Filtration (Optional): If any insoluble impurities are present, filter the solution.

  • Precipitation: Slowly add a dilute aqueous acid solution (e.g., 1M HCl) dropwise with constant stirring until the pH of the solution is in the range of 1.5-2.5.

  • Digestion: Continue stirring the resulting suspension at room temperature for a period to allow for crystal growth.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Experimental Workflow for Crystallization by pH Adjustment

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in dilute NaOH start->dissolve filter_impurities Filter Insoluble Impurities (Optional) dissolve->filter_impurities precipitate Adjust pH to 1.5-2.5 with dilute HCl filter_impurities->precipitate isolate Vacuum Filtration precipitate->isolate wash Wash with Cold Water isolate->wash dry Dry in Vacuum Oven wash->dry end Pure Crystals dry->end

Caption: Workflow for the purification of this compound via pH adjustment.

Troubleshooting Logic for Crystallization Issues

troubleshooting_logic cluster_oiling_solutions Solutions for Oiling Out cluster_no_crystal_solutions Solutions for No Crystals cluster_low_yield_solutions Solutions for Low Yield start Crystallization Issue oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Low Yield? start->low_yield slow_cool Slow Cooling oiling_out->slow_cool Yes change_solvent Change Solvent oiling_out->change_solvent Yes add_solvent Add More Solvent oiling_out->add_solvent Yes adjust_ph_oil Adjust pH oiling_out->adjust_ph_oil Yes scratch Scratch Flask no_crystals->scratch Yes seed Add Seed Crystal no_crystals->seed Yes evaporate Evaporate Solvent no_crystals->evaporate Yes min_solvent Minimize Solvent low_yield->min_solvent Yes lower_temp Cool to Lower Temp low_yield->lower_temp Yes adjust_ph_yield Adjust pH for Precipitation low_yield->adjust_ph_yield Yes second_crop Collect Second Crop low_yield->second_crop Yes

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Methylamino)-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(methylamino)-1,3-thiazole-4-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the 2-aminothiazole core structure?

A1: The Hantzsch thiazole synthesis is a widely used and classical method for constructing the 2-aminothiazole ring system.[1] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of 2-(methylamino) derivatives, N-methylthiourea is a suitable starting material.

Q2: How can I improve the yield of my 2-aminothiazole synthesis?

A2: Optimizing reaction conditions is critical for improving yields. Key parameters to consider include the choice of solvent, reaction temperature, and the use of a catalyst.[2] Microwave-assisted synthesis and solvent-free reaction conditions have also been demonstrated to significantly enhance yields and shorten reaction times.[2][3]

Q3: What are some "greener" or more environmentally friendly approaches to this synthesis?

A3: Several eco-friendly methods have been developed. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, solvent-free grinding techniques, and microwave-assisted synthesis, which often requires less energy and time.[2][3]

Q4: I have synthesized the ethyl ester of this compound. How do I hydrolyze it to obtain the final carboxylic acid?

A4: The hydrolysis of the ester to the corresponding carboxylic acid can be achieved under basic or acidic conditions. A common method involves refluxing the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.[4][5]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible CauseSuggested Solution(s)
Inappropriate Solvent Screen different solvents such as ethanol, methanol, or water, or use solvent mixtures.[2]
Suboptimal Reaction Temperature Optimize the reaction temperature. Refluxing or using microwave heating can be effective.[2]
Ineffective or No Catalyst Introduce an acidic or basic catalyst. Phase-transfer catalysts can also be beneficial.[2]
Poor Quality of Starting Materials Ensure the purity of the α-haloketone and N-methylthiourea.
Incorrect Stoichiometry Verify the molar ratios of your reactants.
Issue 2: Formation of Impurities or Side Products
Possible CauseSuggested Solution(s)
Reaction Temperature Too High or Reaction Time Too Long Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Incorrect pH of the Reaction Mixture Adjust the pH. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[2][6]
Presence of Reactive Functional Groups on Starting Materials Protect sensitive functional groups on your reactants before the condensation reaction.
Issue 3: Difficult Product Isolation/Purification
Possible CauseSuggested Solution(s)
Product is Highly Soluble in the Reaction Solvent After reaction completion, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture.
Formation of a Complex Mixture of Products Optimize the reaction conditions to improve selectivity (see Issue 2).
Catalyst is Difficult to Remove from the Product Consider using a solid-supported or reusable catalyst that can be easily filtered off.[3][7]

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of Ethyl 2-(Methylamino)-1,3-thiazole-4-carboxylate

This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis.

Materials:

  • Ethyl 2-chloroacetoacetate (1 equivalent)

  • N-Methylthiourea (1 equivalent)

  • Ethanol (solvent)

Procedure:

  • Dissolve N-methylthiourea in ethanol in a round-bottom flask.

  • Add ethyl 2-chloroacetoacetate to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Hydrolysis of Ethyl 2-(Methylamino)-1,3-thiazole-4-carboxylate

Materials:

  • Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate (1 equivalent)

  • 10% Aqueous Sodium Hydroxide solution

  • Hydrochloric Acid (to acidify)

Procedure:

  • Suspend the ethyl ester in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).[4]

  • Cool the reaction mixture in an ice bath.

  • Slowly add hydrochloric acid to acidify the solution to a pH of approximately 3.[4]

  • A precipitate of this compound should form.

  • Collect the solid product by filtration, wash with a small amount of cold water, and dry.[4]

Data Summary

Table 1: Optimization of Reaction Conditions for 2-Aminothiazole Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneEthanol8012-[8]
2Ca/4-MePy-IL@ZY-Fe3O4Ethanol800.595[8]
3SiW/SiO2EtOH/Water65485[3]
4SiW/SiO2 (Ultrasonic)EtOH/WaterRoom Temp0.590[3]

Visualized Workflows

experimental_workflow General Synthesis Workflow start Starting Materials (α-haloketone, N-methylthiourea) reaction Hantzsch Thiazole Synthesis (Solvent, Catalyst, Heat) start->reaction workup Reaction Work-up (Cooling, Precipitation/Concentration) reaction->workup purification1 Purification of Ester (Recrystallization, Chromatography) workup->purification1 ester Ethyl 2-(Methylamino)-1,3-thiazole-4-carboxylate purification1->ester hydrolysis Ester Hydrolysis (Base/Acid, Heat) ester->hydrolysis acidification Acidification hydrolysis->acidification purification2 Purification of Carboxylic Acid (Filtration, Washing) acidification->purification2 product This compound purification2->product

Caption: General workflow for synthesis and hydrolysis.

troubleshooting_workflow Troubleshooting Low Yield start Low or No Product Yield check_temp Is the reaction temperature optimal? start->check_temp optimize_temp Optimize Temperature (Reflux or Microwave) check_temp->optimize_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes success Improved Yield optimize_temp->success optimize_solvent Screen Solvents (e.g., ethanol, methanol, water) check_solvent->optimize_solvent No check_catalyst Is a catalyst being used effectively? check_solvent->check_catalyst Yes optimize_solvent->success optimize_catalyst Introduce/Change Catalyst (Acidic, Basic, Phase-Transfer) check_catalyst->optimize_catalyst No check_reagents Are starting materials pure and stoichiometry correct? check_catalyst->check_reagents Yes optimize_catalyst->success purify_reagents Verify Purity and Molar Ratios check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success

Caption: A logical guide to troubleshooting low yield.

References

Technical Support Center: Synthesis of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established method is a variation of the Hantzsch thiazole synthesis.[1][2][3] This process typically involves two main steps:

  • Cyclocondensation: An α-haloester (commonly ethyl bromopyruvate) is reacted with N-methylthiourea in a suitable solvent like ethanol to form the intermediate, ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate.[4]

  • Hydrolysis: The resulting ester is then hydrolyzed, usually under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the final this compound.[5]

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields can stem from several factors:

  • Reagent Quality: Impure starting materials, such as aged ethyl bromopyruvate or N-methylthiourea, can lead to incomplete reactions and the formation of byproducts.

  • Reaction Conditions: Suboptimal temperature, reaction time, or pH can heavily influence the reaction outcome. The Hantzsch synthesis is sensitive to pH, which can affect the regioselectivity of the cyclization.[6]

  • Side Reactions: The formation of isomeric byproducts is a primary cause of reduced yield for the desired product.

  • Work-up and Purification: Product loss can occur during extraction, precipitation, and recrystallization steps. Ensure the pH is carefully adjusted during precipitation to maximize recovery.[7]

Q3: I've observed an impurity with a similar mass in my final product analysis. What could it be?

A3: The most probable impurity is the isomeric byproduct, 3-methyl-2-imino-2,3-dihydrothiazole-4-carboxylic acid. This arises from the cyclization occurring through the other nitrogen atom of the N-methylthiourea nucleophile. The formation of this isomer is particularly favored under acidic conditions.[6]

Q4: How can I minimize the formation of the 3-methyl-2-imino isomer?

A4: Controlling the reaction's regioselectivity is key. Condensation of N-monosubstituted thioureas with α-halo ketones in neutral or slightly basic solvents almost exclusively yields the desired 2-(N-substituted amino)thiazoles.[6] Avoid strongly acidic conditions, which promote the formation of the undesired 2-imino isomer.

Q5: What are the recommended methods for purifying the final product?

A5: The crude product can typically be purified by recrystallization. A common procedure involves dissolving the crude acid in a basic aqueous solution, treating with activated carbon to remove colored impurities, followed by filtration and re-precipitation by carefully adding acid (e.g., acetic acid or dilute HCl) until the isoelectric point is reached (typically pH 2-3).[7][8] If isomeric impurities persist, column chromatography may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Symptom / Observation Potential Cause Recommended Solution
Low or No Product Formation 1. Reagents are degraded (especially ethyl bromopyruvate).2. Incorrect stoichiometry.3. Reaction temperature is too low.1. Use freshly distilled ethyl bromopyruvate and high-purity N-methylthiourea.2. Verify molar ratios of reactants.3. Ensure the reaction mixture reaches the appropriate reflux temperature (typically ~78°C for ethanol).
Multiple Spots on TLC Analysis 1. Formation of the 3-methyl-2-imino regioisomer.2. Incomplete hydrolysis of the ester intermediate.3. Presence of unreacted starting materials.1. Run the initial cyclocondensation reaction under neutral conditions. Avoid acid catalysts.[6]2. Increase the hydrolysis time or the concentration of the base (e.g., NaOH). Monitor completion via TLC.3. Improve purification; wash the crude product thoroughly.
Product Precipitates as an Oil or Gummy Solid 1. Trapped solvent or impurities.2. pH of precipitation is incorrect, leading to incomplete protonation.1. Triturate the oily product with a cold, non-polar solvent (e.g., diethyl ether) to induce crystallization.2. Carefully adjust the pH during acidification dropwise. Use a pH meter for accuracy.[7]
Final Product is Discolored (Yellow/Brown) 1. Formation of polymeric byproducts.2. Contamination from starting materials.1. Treat the dissolved product with activated charcoal before the final precipitation step.2. Ensure all glassware is clean and reagents are of high purity.
Table 1: Effect of pH on Isomer Formation in Cyclocondensation
Reaction Condition (Solvent) Catalyst Approx. Ratio of Desired Product to Imino Isomer Typical Yield of Desired Product
EthanolNone (Neutral)> 95 : 585-90%
EthanolPyridine (Base)> 98 : 280-85%
EthanolAcetic Acid (Acid)~ 70 : 3050-60%
Ethanol / 10M HCl (2:1)Strong Acid~ 30 : 70< 25%[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylthiourea (9.0 g, 0.1 mol) and absolute ethanol (100 mL).

  • Reaction: Stir the mixture until the N-methylthiourea is fully dissolved. Add ethyl bromopyruvate (19.5 g, 0.1 mol) dropwise to the solution at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 200 mL of ice-cold water and basify to pH 8-9 with a 2M NaOH solution. The product will precipitate as an off-white solid.

  • Purification: Filter the solid using a Büchner funnel, wash with cold water, and dry under vacuum. The crude ester can be used directly in the next step or recrystallized from ethanol/water.

Protocol 2: Hydrolysis to this compound
  • Setup: In a 250 mL round-bottom flask, suspend the crude ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate (18.6 g, ~0.09 mol) in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Hydrolysis: Heat the mixture to 50-60°C with stirring for 2-3 hours. The suspension should gradually become a clear solution as the ester hydrolyzes.[5]

  • Purification (Optional): Cool the solution to room temperature. If the solution is colored, add a small amount of activated charcoal, stir for 15 minutes, and filter through celite to obtain a clear solution.

  • Precipitation: Cool the clear filtrate in an ice bath. Slowly add 6M hydrochloric acid or glacial acetic acid dropwise with vigorous stirring until the pH of the solution reaches ~3. A white precipitate of the final product will form.

  • Isolation: Allow the mixture to stand in the cold for 30 minutes to ensure complete precipitation. Filter the solid, wash thoroughly with cold deionized water, and dry under vacuum at 50°C.

Visualizations

Reaction Pathways and Workflows

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis NMT N-Methylthiourea Condense Hantzsch Reaction (Ethanol, Reflux) NMT->Condense EBP Ethyl Bromopyruvate EBP->Condense Ester Ethyl 2-(methylamino)-1,3- thiazole-4-carboxylate Hydrolysis 1. NaOH (aq), Δ 2. HCl (aq), pH 3 Ester->Hydrolysis Acid 2-(Methylamino)-1,3- thiazole-4-carboxylic acid Condense->Ester Formation of Thiazole Ring Hydrolysis->Acid Saponification & Acidification

Caption: Main synthetic pathway for this compound.

Side_Reaction NMT N-Methylthiourea Neutral Neutral Conditions (e.g., Ethanol) Acidic Acidic Conditions (e.g., HCl) EBP Ethyl Bromopyruvate Desired Desired Product: 2-(Methylamino) Isomer Undesired Side Product: 3-Methyl-2-imino Isomer Neutral->Desired Favored Pathway Neutral->Undesired Minor Pathway Acidic->Desired Minor Pathway Acidic->Undesired Favored Pathway

Caption: Regioselectivity of the Hantzsch synthesis leading to side product formation.

Troubleshooting_Workflow Start Problem: Low Yield or Impure Product Check_TLC Analyze Crude by TLC/ LCMS Start->Check_TLC Multi_Spots Multiple Spots Observed? Check_TLC->Multi_Spots Main_Impurity Is main impurity the regioisomer? Multi_Spots->Main_Impurity Yes Check_Reagents Check Purity of Starting Materials Multi_Spots->Check_Reagents No (SM or other spots) Adjust_pH Solution: Run Cyclization Under Neutral Conditions Main_Impurity->Adjust_pH Yes Improve_Hydrolysis Solution: Increase Hydrolysis Time/ Temp/Base Conc. Main_Impurity->Improve_Hydrolysis No (Ester remains) Improve_Purification Solution: Optimize Recrystallization or Use Chromatography Check_Reagents->Improve_Purification End Process Optimized Adjust_pH->End Improve_Hydrolysis->End Improve_Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylamino)-1,3-thiazole-4-carboxylic acid. The information is designed to address potential stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound in solution?

A1: While specific stability data for this compound is not extensively documented in publicly available literature, compounds with similar structures (thiazole derivatives and carboxylic acids) can be susceptible to several forms of degradation. Key areas of concern include:

  • Hydrolysis: The molecule may undergo hydrolysis under acidic or basic conditions. Thiazole rings, while generally stable, can be cleaved under harsh conditions.

  • Oxidation: The sulfur atom in the thiazole ring and the methylamino group could be susceptible to oxidation.

  • Photodegradation: Thiazole-containing compounds, particularly those with aromatic substituents, can be sensitive to light, leading to degradation.[1][2] UV irradiation may lead to an initial decarboxylation step.[2]

  • Thermolysis: Elevated temperatures can accelerate degradation pathways.

Q2: I am observing a change in the color of my solution of this compound over time. What could be the cause?

A2: A change in solution color is often an indicator of chemical degradation. This could be due to the formation of degradation products that absorb light differently than the parent compound. Potential causes include oxidation or photodegradation. It is recommended to prepare fresh solutions and protect them from light by using amber vials or covering the container with aluminum foil.

Q3: My analytical results (e.g., HPLC) show the appearance of new peaks over time. How can I identify if these are degradation products?

A3: The appearance of new peaks in an HPLC chromatogram that increase in area over time while the parent peak decreases is a strong indication of degradation. To confirm, you can perform forced degradation studies.[3][4][5] By intentionally exposing your compound to stress conditions (acid, base, peroxide, heat, light), you can generate the potential degradation products and compare their retention times with the unknown peaks in your sample.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: To ensure the stability of your stock solutions, consider the following best practices:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble and stable. Common solvents for initial testing could include DMSO, DMF, or methanol.

  • pH Control: If using aqueous buffers, maintain a pH close to neutral unless the experimental protocol requires otherwise. Carboxylic acids are generally more stable at acidic to neutral pH.[6][7]

  • Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize thermal degradation.

  • Light Protection: Protect solutions from light by using amber vials or wrapping them in foil.

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to prevent oxidation.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Experimental Results
  • Symptom: Inconsistent results from assays using solutions of this compound.

  • Possible Cause: Degradation of the compound in solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions fresh before each experiment.

    • Assess Solution Stability: Conduct a simple time-course experiment. Analyze the purity of the solution by HPLC or a similar method at different time points (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions (temperature, lighting).

    • Optimize Storage: If the compound is degrading under experimental conditions, try to minimize the time the solution is kept at room temperature. If possible, keep solutions on ice.

Issue 2: Loss of Compound Potency or Activity
  • Symptom: A gradual decrease in the biological or chemical activity of the compound over time.

  • Possible Cause: The compound is degrading into inactive or less active species.

  • Troubleshooting Steps:

    • Confirm Purity: Re-analyze the purity of the solid material and the prepared solutions.

    • Conduct Forced Degradation: Perform a forced degradation study to understand the degradation profile.[3][4][5] This will help in identifying conditions that lead to the loss of the active parent compound.

    • Modify Experimental Conditions: Based on the forced degradation results, adjust your experimental protocol to avoid conditions that cause significant degradation (e.g., adjust pH, protect from light).

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound. The goal of such studies is to generate a 5-20% degradation of the drug substance.[4]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and take samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and protect from light. Take samples at various time points.

  • Thermal Degradation: Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C) for a defined period. Also, reflux the stock solution at a controlled temperature.

  • Photostability: Expose the stock solution and the solid compound to a light source with a specified output (e.g., ICH-compliant photostability chamber). Keep a control sample wrapped in foil to protect it from light.

3. Sample Analysis:

  • Analyze all samples (stressed and control) using a stability-indicating analytical method, typically HPLC with UV detection. The method should be able to separate the parent compound from all degradation products.

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl60°C0-24 hoursHydrolysis of the thiazole ring or amide bond (if applicable in derivatives)
Base Hydrolysis0.1 M NaOHRoom Temperature0-24 hoursHydrolysis of the thiazole ring
Oxidation3% H₂O₂Room Temperature0-24 hoursOxidation of the sulfur atom or methylamino group
ThermalSolid & Solution60°C24-48 hoursThermolysis
PhotochemicalUV/Visible LightAmbientPer ICH guidelinesPhotodegradation, possibly involving decarboxylation[2]

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome prep_solid Solid Compound prep_solution Prepare Stock Solution (e.g., 1 mg/mL) prep_solid->prep_solution stress_acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_solution->stress_acid stress_base Base Hydrolysis (0.1 M NaOH, RT) prep_solution->stress_base stress_ox Oxidation (3% H₂O₂, RT) prep_solution->stress_ox stress_therm Thermal (60°C) prep_solution->stress_therm stress_photo Photochemical (UV/Vis Light) prep_solution->stress_photo analysis_hplc HPLC Analysis (Stability-Indicating Method) stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_therm->analysis_hplc stress_photo->analysis_hplc analysis_data Data Analysis (Quantify Degradation) analysis_hplc->analysis_data outcome_profile Degradation Profile analysis_data->outcome_profile outcome_pathway Identify Degradation Pathways outcome_profile->outcome_pathway

Caption: Workflow for a forced degradation study.

Logical Relationship of Stability Factors

G cluster_factors Environmental Factors cluster_degradation Degradation Pathways cluster_outcome Result compound 2-(Methylamino)-1,3-thiazole- 4-carboxylic acid in Solution deg_hydrolysis Hydrolysis compound->deg_hydrolysis deg_thermolysis Thermolysis compound->deg_thermolysis deg_photolysis Photolysis compound->deg_photolysis deg_oxidation Oxidation compound->deg_oxidation factor_ph pH factor_ph->deg_hydrolysis factor_temp Temperature factor_temp->deg_thermolysis factor_light Light factor_light->deg_photolysis factor_oxygen Oxygen factor_oxygen->deg_oxidation outcome Formation of Degradation Products & Loss of Potency deg_hydrolysis->outcome deg_thermolysis->outcome deg_photolysis->outcome deg_oxidation->outcome

Caption: Factors influencing the stability in solution.

References

Technical Support Center: Analysis of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylamino)-1,3-thiazole-4-carboxylic acid. The information provided is designed to help identify and resolve common analytical challenges encountered during experimental analysis.

Troubleshooting Guide

High-performance liquid chromatography (HPLC) is a primary technique for the analysis of this compound. However, various issues can arise during analysis, leading to inaccurate or unreliable results. This guide addresses common problems, their potential causes, and recommended solutions.

Common HPLC and LC-MS Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between the analyte and the stationary phase. - Column degradation. - Mismatched pH between sample solvent and mobile phase.- Optimize mobile phase pH to ensure the analyte is in a single ionic form. - Use a new or different type of column. - Ensure the sample is dissolved in the mobile phase.[1][2]
Peak Splitting or Broadening - Column void or contamination. - Incompatible sample solvent with the mobile phase. - Partial blockage in the system.- Flush the column in the reverse direction. - Adjust the sample solvent to be compatible with the mobile phase. - Check for and clear any blockages in the tubing or frits.[1][2]
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Detector lamp failure.- Use fresh, high-purity solvents and degas the mobile phase. - Purge the pump and detector to remove air bubbles. - Replace the detector lamp if necessary.[2][3]
Inconsistent Retention Times - Inaccurate mobile phase composition. - Fluctuations in column temperature. - Pump malfunction.- Prepare mobile phase accurately and ensure proper mixing. - Use a column oven to maintain a consistent temperature. - Check pump performance and perform maintenance if needed.[2][3]
Low Signal Intensity (MS) - Poor ionization efficiency. - Sample degradation in the ion source. - In-source fragmentation.- Optimize mobile phase pH and composition for better ionization. Consider derivatization. - Adjust ion source parameters (e.g., temperature, gas flow). - Use a softer ionization technique if available.[4]
Presence of Unexpected Peaks - Decarboxylation: Thermal degradation leading to the loss of the carboxylic acid group. - Oxidation: Oxidation of the sulfur atom in the thiazole ring. - Contamination from sample preparation or the analytical system.- Reduce injector and ion source temperatures. - Use fresh samples and solvents; consider adding an antioxidant. - Run a blank to identify sources of contamination.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant peak at a lower retention time that I suspect is a decarboxylation product of my analyte. How can I confirm this and prevent its formation?

A1: Decarboxylation of thiazole carboxylic acids can occur, particularly under thermal stress.[1][4][5] To confirm, you can use mass spectrometry (MS) to identify the mass of the unexpected peak. The decarboxylated product would have a mass corresponding to the loss of 44 Da (CO2).

To prevent decarboxylation:

  • Lower the temperature: Reduce the temperature of the HPLC injector and the MS ion source.

  • Optimize pH: While not always effective for thermal degradation, ensure the mobile phase pH is not excessively acidic or basic, which could potentially catalyze the reaction.

  • Use a milder ionization technique: If using electrospray ionization (ESI), try to use the lowest possible source temperatures.

Q2: My mass spectrum for this compound is complex, with many fragment ions. What are the expected fragmentation patterns?

  • Loss of CO2 (44 Da): A prominent fragment resulting from the decarboxylation of the molecular ion.

  • Loss of the carboxylic acid group (45 Da): Cleavage of the C-C bond next to the carbonyl group.[6][7]

  • Cleavage of the methylamino group: Fragmentation involving the methylamino side chain.

  • Ring fragmentation: The thiazole ring itself can fragment under higher collision energies, though it is a relatively stable aromatic system.[8][9][10]

Q3: I am struggling with poor peak shape and low sensitivity in my LC-MS analysis. What are some key parameters to optimize?

A3: For LC-MS analysis of a polar molecule like this compound, consider the following:

  • Mobile Phase pH: The pH of the mobile phase is critical for both chromatographic retention and ionization efficiency. For ESI-MS in positive ion mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial for protonation. For negative ion mode, a slightly basic mobile phase can enhance deprotonation.

  • Ionization Mode: Test both positive and negative electrospray ionization (ESI) modes to determine which provides a better signal for your analyte.

  • Derivatization: If sensitivity remains an issue, consider derivatization of the methylamino or carboxylic acid group to improve ionization efficiency and chromatographic properties.[2][3][11][12][13]

Q4: Are there any known stability issues with this compound during sample storage and preparation?

A4: While specific stability data for this compound is limited, molecules containing a thiazole ring are generally stable.[8][9][10] However, potential degradation pathways to consider are:

  • Oxidation: The sulfur atom in the thiazole ring can be susceptible to oxidation.[14] It is advisable to store samples protected from light and at low temperatures, and to use fresh solvents.

  • Hydrolysis: The thiazole ring is generally stable to hydrolysis, but extreme pH conditions should be avoided.[9]

Experimental Protocols

1. HPLC-UV Analysis of this compound

This protocol provides a general starting point for the analysis. Optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm (or an experimentally determined λmax).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Analysis of this compound

This protocol is a starting point for developing a quantitative LC-MS/MS method.

  • LC System: As described in the HPLC-UV protocol.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • MRM Transitions:

    • Determine the precursor ion (M+H)+ for this compound.

    • Optimize collision energy to identify characteristic product ions for Multiple Reaction Monitoring (MRM). A likely product ion would result from the loss of CO2.

Visualizations

Below are diagrams illustrating key aspects of the analytical workflow and potential challenges.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Separation Filtration->HPLC MS Mass Spectrometry Detection HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Figure 1: General experimental workflow for the analysis of this compound.

Degradation_Pathway Analyte This compound Decarboxylated 2-(Methylamino)-1,3-thiazole (Decarboxylation Product) Analyte->Decarboxylated Heat (Injector/Source) Oxidized Oxidized Product (e.g., S-oxide) Analyte->Oxidized Oxidizing agents

Figure 2: Hypothesized degradation pathway leading to analytical artifacts.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_quantification Quantification Issues Start Analytical Issue Observed Peak_Tailing Peak Tailing? Start->Peak_Tailing Yes Peak_Splitting Peak Splitting? Start->Peak_Splitting Yes Low_Signal Low Signal? Start->Low_Signal Yes Extra_Peaks Unexpected Peaks? Start->Extra_Peaks Yes Check_pH Check Mobile Phase pH Peak_Tailing->Check_pH New_Column Use New Column Peak_Tailing->New_Column Check_Solvent Check Sample Solvent Peak_Splitting->Check_Solvent Flush_Column Flush Column Peak_Splitting->Flush_Column Optimize_MS Optimize MS Source Low_Signal->Optimize_MS Consider_Deriv Consider Derivatization Low_Signal->Consider_Deriv Check_Temp Lower Temperatures Extra_Peaks->Check_Temp Run_Blank Run Blank Extra_Peaks->Run_Blank

Figure 3: Troubleshooting decision tree for common analytical issues.

References

Validation & Comparative

Structure-Activity Relationship of 2-(Methylamino)-1,3-thiazole-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 2-(methylamino)-1,3-thiazole-4-carboxylic acid core, offering insights for researchers, scientists, and drug development professionals. The information presented is compiled from various studies, with a focus on quantitative data and detailed experimental protocols.

Comparative Biological Activity of Thiazole Derivatives

The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. Modifications at the 2-amino and 4-carboxy positions, as well as substitutions on the thiazole ring itself, have been explored to enhance potency and selectivity.

Anticancer Activity

Several studies have investigated the cytotoxic effects of thiazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

Table 1: Cytotoxicity of Thiazole Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Thiazole-naphthalene derivative 5bMCF-7 (Breast Cancer)3.14 ± 0.15[1]
Compound 4cMCF-7 (Breast Cancer)2.57 ± 0.16[3]
Compound 4cHepG2 (Liver Cancer)7.26 ± 0.44[3]
Staurosporine (Control)MCF-7 (Breast Cancer)6.77 ± 0.41[3]
Staurosporine (Control)HepG2 (Liver Cancer)8.4 ± 0.51[3]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)K562 (Leukemia)Comparable to Dasatinib[4]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)MCF-7 (Breast Cancer)20.2[4]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)HT-29 (Colon Cancer)21.6[4]
Dasatinib (Control)Various Cell Lines< 1[4]

From the data, it is evident that specific structural modifications significantly impact anticancer activity. For instance, compound 4c demonstrated potent activity against the MCF-7 breast cancer cell line, with an IC50 value lower than the standard drug Staurosporine.[3] Similarly, derivative 6d , designed based on the structure of the kinase inhibitor Dasatinib, showed high potency against the K562 leukemia cell line.[4]

Antimicrobial Activity

Thiazole derivatives have also been extensively studied for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the primary metric used to quantify their efficacy against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-phenylacetamido-thiazole derivative (Compound 16)Escherichia coli1.56 - 6.25[2]
2-phenylacetamido-thiazole derivative (Compound 16)Pseudomonas aeruginosa1.56 - 6.25[2]
2-phenylacetamido-thiazole derivative (Compound 16)Bacillus subtilis1.56 - 6.25[2]
2-phenylacetamido-thiazole derivative (Compound 16)Staphylococcus aureus1.56 - 6.25[2]
Thiazole-1,3,5-triazine derivativesPlasmodium falciparum (chloroquine-sensitive)10.03 - 54.58[2]
Thiazole-1,3,5-triazine derivativesPlasmodium falciparum (chloroquine-resistant)11.29 - 40.92[2]
Thiophene-substituted pyrazoline-triazole-thiadiazole derivative (Compound 15)E. coli, P. aeruginosa, S. aureus5 - 10[5]
Ciprofloxacin (Control)E. coli, P. aeruginosa, S. aureus1.25 - 7[5]

The data indicates that thiazole derivatives can be potent antimicrobial agents. For example, a 2-phenylacetamido-thiazole derivative (compound 16) exhibited significant activity against both Gram-positive and Gram-negative bacteria.[2] Furthermore, hybridization of the thiazole ring with other heterocyclic systems, such as pyrazoline and triazole, has yielded compounds with promising antibacterial and antifungal activities.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives and a standard drug (e.g., Staurosporine) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Visualizing Structure-Activity Relationships and Workflows

Diagrams are powerful tools for visualizing complex relationships and processes in drug discovery.

SAR_Workflow cluster_0 Lead Identification & Optimization A Design of Thiazole Derivatives B Chemical Synthesis A->B Synthesis of Analogs C In Vitro Biological Screening (e.g., Anticancer, Antimicrobial Assays) B->C Testing of Compounds D Data Analysis (IC50, MIC) C->D Quantitative Measurement E Structure-Activity Relationship (SAR) Analysis D->E Correlation of Structure & Activity E->A Design of New Analogs F Identification of Lead Compound E->F Selection of Potent Compound G Further Optimization F->G Refinement of Structure

Caption: General workflow for the structure-activity relationship (SAR) study of thiazole derivatives.

Signaling_Pathway cluster_1 Potential Mechanism of Action of Anticancer Thiazole Derivatives Receptor Growth Factor Receptor (e.g., VEGFR-2) Kinase Tyrosine Kinase Domain Receptor->Kinase Activation Thiazole Active Thiazole Derivative Thiazole->Kinase Inhibition Pathway Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) Kinase->Pathway Signal Transduction Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits

References

comparing biological activity of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 2-(Methylamino)-1,3-thiazole-4-carboxylic Acid Derivatives and Analogs

This guide provides a comparative analysis of the biological activities of various derivatives of this compound and related thiazole compounds. The information is compiled for researchers, scientists, and professionals in drug development to facilitate the understanding of the therapeutic potential of this class of compounds.

Overview of Biological Activities

Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[1][2][3] The versatility of the thiazole scaffold allows for chemical modifications that can significantly influence its biological profile.[4] This guide will focus on comparing the efficacy of these derivatives in various biological assays.

Comparative Biological Data

The following tables summarize the quantitative data on the biological activities of different 2-amino-1,3-thiazole-4-carboxylic acid derivatives and related structures from various studies.

Table 1: Anticancer Activity of Thiazole Derivatives
CompoundCell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[5]
HepG2 (Liver)7.26 ± 0.44[5]
4b MCF-7 (Breast)31.5 ± 1.91[5]
HepG2 (Liver)51.7 ± 3.13[5]
5 MCF-7 (Breast)28.0 ± 1.69[5]
HepG2 (Liver)26.8 ± 1.62[5]
6d (N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide)K563 (Leukemia)Comparable to Dasatinib[6]
MCF-7 (Breast)20.2[6]
HT-29 (Colon)21.6[6]
Dasatinib (Reference) Various< 1[6]
Staurosporine (Reference) MCF-7 (Breast)6.77 ± 0.41[5]
HepG2 (Liver)8.4 ± 0.51[5]
Table 2: Fungicidal Activity of 2-Amino-1,3-thiazole-4-carboxylic Acid Derivatives
CompoundFungusInhibition (%) at 50 µg/mLReference
4b Six tested fungi> 50[1][2]
4i Six tested fungi> 50[1][2]
4d Seven tested fungi> 50[1]
4a Puccinia polysora (PP)100[1]
4b Sphaerotheca fuliginea (SS)100[1]
4d Sphaerotheca fuliginea (SS)100[1]
4e Sphaerotheca fuliginea (SS)100[1]
4f Colletotrichum ananassi (CA)100[1]
4j Sphaerotheca fuliginea (SS)100[1]
4k Sphaerotheca fuliginea (SS)100[1]
Table 3: Antiviral Activity against Tobacco Mosaic Virus (TMV)
CompoundActivity ModelActivity (%) at 100 µg/mLReference
4c Protective, Inactivative, Curative, InductiveHigh[2]
4e Protective, Inactivative, Curative, InductiveHigh[2]
Most tested compounds In vivoGood[1][2]
Table 4: Antimicrobial Activity of Thiazole Derivatives
CompoundOrganismMIC (µg/mL)Reference
12 S. aureus, E. coli, A. niger125-150[7]
11 S. aureus, E. coli, A. niger150-200[7]
13 MRSA, E. coli, A. niger50-75[7]
14 MRSA, E. coli, A. niger50-75[7]
3 Various bacteria0.23-0.70 mg/mL[8]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxic Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized thiazole derivatives and incubated for a specified period.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]

Fungicidal Activity (Mycelium Growth-Inhibition Method)

This method is used to evaluate the ability of compounds to inhibit the growth of fungal mycelia.

  • Medium Preparation: A suitable culture medium (e.g., Potato Dextrose Agar) is prepared and autoclaved.

  • Compound Incorporation: The test compounds are dissolved in a solvent and added to the molten agar at a desired final concentration (e.g., 50 µg/mL).

  • Inoculation: A mycelial disc of a specific diameter from a fresh fungal culture is placed at the center of the agar plate.

  • Incubation: The plates are incubated at a specific temperature until the mycelial growth in the control plate reaches the edge of the plate.

  • Measurement: The diameter of the mycelial colony in both the control and treated plates is measured.

  • Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the diameter of the colony in the control and T is the diameter of the colony in the treated plate.[2]

Antiviral Activity against TMV

The in vivo antiviral activity against Tobacco Mosaic Virus (TMV) is evaluated using different models on host plants.

  • Plant Cultivation: Host plants (e.g., Nicotiana tabacum) are grown in a controlled environment.

  • Virus Inoculation: The leaves of the host plants are mechanically inoculated with a TMV suspension.

  • Compound Application: The test compounds are applied to the leaves at a specific concentration (e.g., 100 µg/mL) before (protective), after (curative), or mixed with the virus (inactivative) inoculation. For inductive activity, the compound is applied to lower leaves, and the virus is inoculated on upper leaves.

  • Symptom Observation: The plants are kept in a greenhouse, and the number of local lesions on the leaves is recorded after a few days.

  • Inhibition Calculation: The antiviral activity is expressed as the percentage of inhibition of local lesions compared to the control group.[2]

Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Visualizations

The following diagrams illustrate key processes related to the synthesis and evaluation of these thiazole derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Products Ethyl 2-aminothiazole-4-carboxylate Ethyl 2-aminothiazole-4-carboxylate Chemical Modification Chemical Modification Ethyl 2-aminothiazole-4-carboxylate->Chemical Modification Thiourea Thiourea Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis Thiourea->Hantzsch Thiazole Synthesis alpha-Haloketone alpha-Haloketone alpha-Haloketone->Hantzsch Thiazole Synthesis 2-Amino-1,3-thiazole-4-carboxylic Acid Core 2-Amino-1,3-thiazole-4-carboxylic Acid Core Hantzsch Thiazole Synthesis->2-Amino-1,3-thiazole-4-carboxylic Acid Core Diverse Derivatives Diverse Derivatives Chemical Modification->Diverse Derivatives 2-Amino-1,3-thiazole-4-carboxylic Acid Core->Chemical Modification

Caption: General synthesis workflow for 2-amino-1,3-thiazole-4-carboxylic acid derivatives.

Biological_Screening_Workflow Synthesized Derivatives Synthesized Derivatives Primary Screening Primary Screening Synthesized Derivatives->Primary Screening Anticancer Assays Anticancer Assays Primary Screening->Anticancer Assays Antimicrobial Assays Antimicrobial Assays Primary Screening->Antimicrobial Assays Antifungal Assays Antifungal Assays Primary Screening->Antifungal Assays Antiviral Assays Antiviral Assays Primary Screening->Antiviral Assays Hit Identification Hit Identification Anticancer Assays->Hit Identification Antimicrobial Assays->Hit Identification Antifungal Assays->Hit Identification Antiviral Assays->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Caption: Conceptual workflow for the biological screening of thiazole derivatives.

Conclusion

The this compound scaffold and its analogs represent a promising class of compounds with a wide range of biological activities. The presented data highlights the potential of these derivatives as anticancer, antifungal, antiviral, and antibacterial agents. Further structure-activity relationship (SAR) studies and lead optimization are warranted to develop novel therapeutic agents based on this versatile heterocyclic core. The detailed experimental protocols provided herein should aid in the standardized evaluation of new derivatives.

References

A Comparative Guide to 2-(Methylamino)-1,3-thiazole-4-carboxylic Acid and Other Thiazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique electronic and structural characteristics allow for diverse substitutions, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide provides an objective comparison of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid and other notable thiazole compounds, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Performance Comparison of Thiazole Compounds

The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C2, C4, and C5 positions can profoundly impact the potency and selectivity of these compounds.[1] This section presents a comparative analysis of the anticancer and antimicrobial activities of various thiazole derivatives.

Anticancer Activity

Thiazole-containing compounds have emerged as promising anticancer agents by targeting various signaling pathways integral to tumor progression and proliferation.[2] A key strategy involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis.[3] The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives (IC50 in µM)

Compound/AnalogTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2-(Methylamino)-thiazole Derivative (General Structure) K563 (Leukemia)Comparable to DasatinibDasatinib< 1
MCF-7 (Breast Carcinoma)20.2Dasatinib< 1
HT-29 (Colon Carcinoma)21.6Dasatinib< 1
Substituted Thiazole Derivative 4c MCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
Thiazole-Pyridine Hybrid 23 MCF-7 (Breast Cancer)5.715-Fluorouracil6.14
Phenylthiazole Derivative HeLa (Cervical Cancer)3.48 ± 0.14--
SSMC-7721 (Liver Cancer)6.99 ± 0.15--
CT-26 (Colon Carcinoma)8.84 ± 0.16--
4-Substituted Methoxybenzoyl-aryl-thiazole (SMART) 8f Various Cancer Cell Lines0.021 - 0.071Colchicine-

Data compiled from multiple sources.[2][3][4][5]

Antimicrobial Activity

Thiazole derivatives also exhibit a broad spectrum of antimicrobial activities.[6] The structural modifications on the thiazole nucleus play a crucial role in determining their efficacy against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of Selected Thiazole Derivatives (MIC in µg/mL)

Compound/AnalogTarget MicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole 52 & 53 S. aureus ATCC 2921350Ciprofloxacin25
K. pneumoniae ATCC 1388350Ciprofloxacin25
2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole 54 C. albicans NRRL Y-477200Clotrimazole25
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives C. albicans3.9 - 62.5Fluconazole250
2-Amino-1,3-thiazole-4-carboxylic acid derivatives (e.g., 4b, 4i) Various FungiGood activity at 50 µg/mL--

Data compiled from multiple sources.[7][8]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for key experiments commonly employed in the evaluation of thiazole compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 x 103 to 1 x 104 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).[6]

  • Incubation: Incubate the plates for 48-72 hours under the same conditions.[6]

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[6]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 105 CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the thiazole compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the action and evaluation of thiazole compounds.

anticancer_workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_moa Mechanism of Action synthesis Synthesis of Thiazole Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity hit_id Hit Identification (IC50 Determination) cytotoxicity->hit_id moa_studies Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) hit_id->moa_studies lead_opt Lead Optimization moa_studies->lead_opt

Caption: A typical experimental workflow for the discovery and evaluation of novel anticancer thiazole compounds.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis Thiazole Thiazole Derivatives Thiazole->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling pathway and the inhibitory action of certain thiazole derivatives.

Conclusion

This compound and its analogs are part of a vast and versatile class of thiazole compounds with significant therapeutic potential. The presented data highlights the promising anticancer and antimicrobial activities of various thiazole derivatives, underscoring the importance of continued structure-activity relationship studies. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers engaged in the design and development of next-generation thiazole-based therapeutics. Further exploration into the mechanisms of action and optimization of lead compounds will undoubtedly pave the way for novel and effective treatments for a range of diseases.

References

comparative analysis of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2-(Methylamino)-1,3-thiazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The routes discussed are the widely recognized Hantzsch thiazole synthesis and a multi-step approach involving the modification of a pre-existing thiazole structure. This comparison aims to provide researchers with the necessary data to select the most suitable method based on factors such as yield, reaction time, and procedural complexity.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Hantzsch Thiazole Synthesis & HydrolysisRoute 2: Multi-step Synthesis from 2-Aminothiazole Derivative
Starting Materials N-Methylthiourea, Ethyl bromopyruvateEthyl 2-amino-4-methylthiazole-5-carboxylate
Key Steps 1. Cyclocondensation2. Ester Hydrolysis1. Acylation (Protection)2. Methylation3. Deacetylation & Hydrolysis
Overall Yield Good to Excellent (estimated)Moderate
Reaction Time Short (for cyclization)Long (multi-step)
Simplicity Relatively straightforwardMore complex, requires multiple purifications
Scalability Potentially highModerate

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthesis_Routes cluster_0 Route 1: Hantzsch Synthesis cluster_1 Route 2: Multi-step Synthesis N-Methylthiourea N-Methylthiourea Intermediate_Ester_1 Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate N-Methylthiourea->Intermediate_Ester_1 Cyclocondensation Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Intermediate_Ester_1 Final_Product_1 This compound Intermediate_Ester_1->Final_Product_1 Hydrolysis Start_2 Ethyl 2-amino-4-methylthiazole-5-carboxylate Acylated Acylated Intermediate Start_2->Acylated Acylation Methylated Methylated Intermediate Acylated->Methylated Methylation Final_Product_2 This compound Methylated->Final_Product_2 Deacetylation/ Hydrolysis

Analysis of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid: Efficacy Data and Therapeutic Context Currently Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific efficacy data, clinical trials, or established therapeutic applications for the compound 2-(Methylamino)-1,3-thiazole-4-carboxylic acid. While the broader class of thiazole derivatives has been the subject of extensive research, demonstrating a wide range of biological activities, information directly pertaining to this specific molecule is scarce. This lack of data precludes a direct comparison with any current standard of care for a specific disease.

The thiazole scaffold is a common feature in many biologically active compounds, with derivatives showing potential as anticancer, antifungal, and antibacterial agents.[1][2] For instance, research into 2-amino-1,3-thiazole-4-carboxylic acid derivatives has indicated promising fungicidal and antiviral activities.[1] Another related compound, 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine, has been investigated as a novel inhibitor of cyclin-dependent kinase 12 (CDK12) for potential application in esophageal squamous cell carcinoma. However, it is crucial to note that these findings relate to structurally distinct molecules and cannot be extrapolated to predict the efficacy or mechanism of action of this compound.

Currently, there are no publicly available preclinical or clinical studies that detail the pharmacological profile, mechanism of action, or potential therapeutic targets of this compound. Without this foundational information, it is impossible to identify a relevant "standard of care" for a comparative analysis. A standard of care is defined by the established, evidence-based treatment for a specific disease or condition, and in the absence of an indicated use for the compound , no such comparison can be made.

The logical workflow for evaluating a new chemical entity such as this compound would first involve extensive preclinical studies to determine its biological activity, mechanism of action, and safety profile. This would be followed by phased clinical trials to assess its efficacy and safety in humans.

Drug_Development_Workflow Preclinical_Studies Preclinical Studies (In vitro & In vivo) Phase_I Phase I Clinical Trials (Safety) Preclinical_Studies->Phase_I Phase_II Phase II Clinical Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Comparative Efficacy) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval Standard_of_Care Establishment as Standard of Care Regulatory_Approval->Standard_of_Care

Figure 1. Simplified workflow for drug development and establishment as a standard of care.

As this compound does not appear to have entered even the initial stages of this process in a publicly documented manner, a comparison guide as requested cannot be generated at this time. Further research and publication of primary data would be required to enable such an analysis.

References

Preclinical Powerhouses: A Comparative Look at 2-Aminothiazole Carboxylates in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel therapeutics to combat tuberculosis (TB), the scaffold of 2-aminothiazole-4-carboxylic acid has emerged as a promising foundation for the development of potent anti-mycobacterial agents. This guide provides a preclinical comparison of two notable derivatives, Methyl 2-amino-5-benzylthiazole-4-carboxylate and Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate , with the established anti-TB drug Isoniazid and the natural product Thiolactomycin . Our analysis is geared towards researchers, scientists, and drug development professionals, offering a clear-eyed view of the available preclinical data.

Comparative Analysis of In Vitro Activity and Cytotoxicity

The following table summarizes the key in vitro efficacy and cytotoxicity data for the selected compounds. This allows for a direct comparison of their potency against Mycobacterium tuberculosis and their potential for off-target effects.

CompoundTargetIn Vitro Efficacy (MIC/IC50)Cytotoxicity (IC50)Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylate Whole Cell (M. tuberculosis H37Rv)MIC: 0.06 µg/mL (240 nM)> 100 µg/mL (HS-27 cells)[1]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate mtFabH EnzymeIC50: 0.95 ± 0.05 µg/mL (2.43 ± 0.13 µM)Significant at 100 µg/mL (HS-27 cells)[1]
Thiolactomycin β-ketoacyl-ACP synthases (KasA/KasB)MIC: 25 µg/mL (M. tuberculosis Erdman)Not specified in the provided results.[2][3]
Isoniazid Mycolic Acid Synthesis (via KatG activation)MIC: 0.03-0.12 mg/L (M. tuberculosis H37Rv)Not specified in the provided results.[4]

Key Observations:

  • Methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrates remarkable whole-cell activity against M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) significantly lower than Thiolactomycin.[1][2] Importantly, it exhibits low cytotoxicity against human fibroblast cells, suggesting a favorable preliminary safety profile.[1]

  • In contrast, Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate is a potent inhibitor of the mtFabH enzyme but shows weaker whole-cell activity and significant cytotoxicity.[1] This highlights the challenge of translating enzyme inhibition to effective and non-toxic cellular activity.

  • Thiolactomycin , a natural product, targets the β-ketoacyl-ACP synthases KasA and KasB, which are crucial for fatty acid and mycolic acid biosynthesis.[2][3]

  • Isoniazid , a cornerstone of TB therapy, is a prodrug activated by the mycobacterial enzyme KatG to inhibit mycolic acid synthesis.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium tuberculosis

The MIC, the lowest concentration of a compound that inhibits visible growth, is a critical measure of anti-mycobacterial potency.

Methodology:

  • Organism: Mycobacterium tuberculosis H37Rv (ATCC 27294) is the standard reference strain.

  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol is used for liquid cultures.[7] For solid media, Middlebrook 7H10 or 7H11 agar is used.[8]

  • Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 10^5 Colony Forming Units (CFU)/mL in each well of a microplate.[7]

  • Compound Dilution: The test compounds are serially diluted (two-fold) in the broth to cover a desired concentration range (e.g., 0.015 - 128 µg/mL).[7]

  • Incubation: The inoculated plates are incubated at 36°C ± 1°C.[7]

  • Reading: Results are typically read between 7 and 21 days, once visible growth is observed in the drug-free control wells.[7] The MIC is the lowest concentration that inhibits more than 99% of bacterial growth.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a test compound.

Methodology:

  • Cell Line: Human foreskin fibroblast HS-27 cells are used to assess general cytotoxicity.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[9]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[9]

  • MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[9]

  • Incubation: The plates are incubated for 1.5 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[9]

  • Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 130 µL of a solubilizing agent like Dimethyl Sulfoxide (DMSO).[9]

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[9] The intensity of the color is proportional to the number of viable cells.

mtFabH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the β-ketoacyl-acyl carrier protein synthase (mtFabH), a key enzyme in the mycobacterial fatty acid synthesis pathway.

Methodology:

  • Enzyme and Substrates: The assay utilizes purified mtFabH enzyme and its substrates, acyl-CoA and malonyl-ACP.

  • Reaction: The enzyme catalyzes the condensation of the substrates to form a β-ketoacyl-ACP product.

  • Detection: The assay often involves radiolabeled substrates. The radiolabeled product is separated from the unreacted substrate and quantified using methods like scintillation counting. A discontinuous assay can be used where the radiolabeled product is reduced to a dihydroxy derivative which partitions into a nonpolar phase for easier separation and quantification.[10]

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of the test compound. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Visualizing the Pathways and Processes

To better understand the context of this research, the following diagrams illustrate a relevant signaling pathway and a typical workflow for antimicrobial drug discovery.

experimental_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Compound Library Screening Compound Library Screening Hit Identification Hit Identification Compound Library Screening->Hit Identification Primary Assays Hit-to-Lead Optimization Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Optimization Secondary Assays In Vitro Testing In Vitro Testing Hit-to-Lead Optimization->In Vitro Testing Lead Candidates In Vivo Efficacy In Vivo Efficacy In Vitro Testing->In Vivo Efficacy Promising Leads ADME/Tox Studies ADME/Tox Studies In Vivo Efficacy->ADME/Tox Studies Efficacious Leads Clinical Candidate Clinical Candidate ADME/Tox Studies->Clinical Candidate fatty_acid_synthesis cluster_fasI Fatty Acid Synthase I (FAS-I) cluster_fasII Fatty Acid Synthase II (FAS-II) & Mycolic Acid Synthesis Acetyl-CoA Acetyl-CoA FAS-I Complex FAS-I Complex Acetyl-CoA->FAS-I Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS-I Complex C16-C18 Fatty Acyl-CoA C16-C18 Fatty Acyl-CoA FAS-I Complex->C16-C18 Fatty Acyl-CoA mtFabH mtFabH C16-C18 Fatty Acyl-CoA->mtFabH KasA_KasB KasA_KasB mtFabH->KasA_KasB Condensation Elongation Elongation KasA_KasB->Elongation Mycolic Acids Mycolic Acids Elongation->Mycolic Acids Thiolactomycin Thiolactomycin Thiolactomycin->KasA_KasB Isoniazid (activated) Isoniazid (activated) Isoniazid (activated)->Elongation 2-Aminothiazole Derivatives 2-Aminothiazole Derivatives 2-Aminothiazole Derivatives->mtFabH

References

Navigating the Therapeutic Potential of 2-Amino-1,3-Thiazole-4-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3-thiazole-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. While extensive research highlights the broad-spectrum biological activities of this class of compounds, a comprehensive in vivo validation of the therapeutic potential of the specific derivative, 2-(Methylamino)-1,3-thiazole-4-carboxylic acid, remains to be fully elucidated in publicly available literature. This guide, therefore, provides a comparative overview of the demonstrated therapeutic potential of structurally related 2-amino-1,3-thiazole-4-carboxylic acid derivatives, offering a valuable resource for researchers investigating this promising chemical space.

The versatility of the 2-aminothiazole core allows for extensive chemical modifications, leading to compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide will delve into the existing experimental data for various derivatives, presenting a comparative analysis to inform future drug discovery and development efforts.

Comparative Analysis of Therapeutic Activities

Table 1: In Vivo Anti-inflammatory and Analgesic Activity of Thiazole Derivatives

Compound/DerivativeAnimal ModelEfficacyMechanism of Action (where specified)
Pyrazolylthiazole carboxylic acidsCarrageenan-induced rat paw edemaSignificant edema inhibition (up to 93.06%)[3]Not specified
Dithiazole carboxylic acid derivativesFormalin-induced pain in mice; Carrageenan-induced paw edema in ratsSignificant reduction in paw licking time (analgesic effect); Potent anti-inflammatory effects[4]Inhibition of COX-1 and COX-2 isoenzymes[4]
Substituted phenyl thiazolesCarrageenan-induced rat paw edemaUp to 44% inhibition of edema[5]Not specified

Table 2: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueMechanism of Action (where specified)
Dasatinib (a 2-aminothiazole derivative)Various cancer cell linesNanomolar inhibitory activity[6][7]Kinase inhibition[6]
Alpelisib (a 2-aminothiazole derivative)Various cancer cell linesPotent inhibitory activity[6][7]PI3K inhibitor[8]
Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylatePanc-1 (pancreatic cancer)43.08 µM[9]Inhibition of cell migration, invasion, and adhesion[9]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (cervical cancer)1.6 ± 0.8 µM[10]Not specified

Table 3: In Vitro Antimicrobial Activity of Thiazole Derivatives

Compound/DerivativeMicroorganismMinimum Inhibitory Concentration (MIC)
Pyrazolylthiazole carboxylic acid derivative (2h)Gram-positive bacteria6.25 µg/mL[3]
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus, E. coli16.1 µM[11]
Heteroaryl thiazole derivative (Compound 3)Various bacteria0.23–0.7 mg/mL[12]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2-aminothiazole derivatives are often attributed to their ability to modulate key cellular signaling pathways. One of the most prominent mechanisms in the context of cancer is the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival.

anticancer_pathway 2-Aminothiazole Derivative 2-Aminothiazole Derivative Protein Kinase (e.g., Src, Abl, PI3K) Protein Kinase (e.g., Src, Abl, PI3K) 2-Aminothiazole Derivative->Protein Kinase (e.g., Src, Abl, PI3K) Inhibition Downstream Signaling Downstream Signaling Protein Kinase (e.g., Src, Abl, PI3K)->Downstream Signaling Activation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Anticancer Mechanism of 2-Aminothiazole Derivatives.

In the realm of anti-inflammatory action, certain thiazole derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.

anti_inflammatory_pathway Thiazole Derivative Thiazole Derivative COX-1 / COX-2 COX-1 / COX-2 Thiazole Derivative->COX-1 / COX-2 Inhibition Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-1 / COX-2 Substrate

Anti-inflammatory Mechanism of Thiazole Derivatives.

Experimental Protocols: A Framework for In Vivo Validation

To rigorously assess the therapeutic potential of novel compounds like this compound, a systematic in vivo validation workflow is essential. The following diagram outlines a general experimental approach.

General Workflow for In Vivo Therapeutic Validation.

Detailed Methodologies:

  • Carrageenan-Induced Paw Edema: This is a standard acute inflammatory model.

    • Animals: Typically Wistar rats or Swiss albino mice are used.

    • Procedure: A baseline paw volume is measured using a plethysmometer. The test compound or vehicle is administered orally or intraperitoneally. After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan (e.g., 1% in saline) is given into the right hind paw.

    • Measurement: Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[3][5]

  • In Vivo Anticancer Xenograft Model:

    • Cell Culture: Human cancer cells are cultured in vitro.

    • Animal Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Animals are randomized into control and treatment groups. The test compound is administered according to a predetermined schedule and dosage.

    • Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight is also monitored as an indicator of toxicity.

    • Endpoint: The study is terminated when tumors in the control group reach a certain size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

The 2-amino-1,3-thiazole-4-carboxylic acid scaffold represents a highly promising platform for the development of novel therapeutics. The extensive body of research on its derivatives demonstrates significant potential across multiple disease areas, including oncology, inflammation, and infectious diseases. While the specific in vivo validation of this compound is not yet in the public domain, the comparative data presented in this guide strongly supports the rationale for its further investigation. The outlined experimental workflows provide a robust framework for conducting the necessary in vivo studies to fully characterize its therapeutic potential and pave the way for potential clinical development.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.